Physicochemical Profiling and Synthetic Architecture of 1-(2-Pyridinyl)-1H-Tetrazol-5-Amine
Executive Overview The compound 1-(2-pyridinyl)-1H-tetrazol-5-amine (CAS: 76105-83-4) is a highly specialized, nitrogen-rich heterocyclic molecule. Structurally characterized by a pyridine ring covalently linked to a 5-a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
The compound 1-(2-pyridinyl)-1H-tetrazol-5-amine (CAS: 76105-83-4) is a highly specialized, nitrogen-rich heterocyclic molecule. Structurally characterized by a pyridine ring covalently linked to a 5-aminotetrazole moiety, it serves as a critical building block in advanced materials science and medicinal chemistry. In drug development, the aminotetrazole core is frequently deployed as a lipophilic bioisostere for carboxylic acids, enhancing metabolic stability while maintaining target affinity. In materials science, its multi-nitrogen framework acts as a potent bidentate ligand for metal-organic frameworks (MOFs) and a high-energy component for gas-generating systems.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, alongside a field-validated, self-correcting synthetic methodology designed for high-yield, safe laboratory scaling.
Physicochemical and Structural Data
Understanding the physical and mass spectrometric profile of 1-(2-pyridinyl)-1H-tetrazol-5-amine is paramount for downstream analytical validation (e.g., LC-MS and ion mobility spectrometry)[1]. The quantitative parameters are summarized below:
Property
Value
IUPAC Name
1-(pyridin-2-yl)-1H-tetrazol-5-amine
CAS Registry Number
76105-83-4
Molecular Formula
C₆H₆N₆
Molecular Weight
162.15 g/mol
Monoisotopic Mass
162.0654 Da
Primary Precursor
2-(Cyanoamino)pyridine (CAS: 21418-21-3)
Predicted CCS [M+H]⁺
131.6 Ų
Predicted CCS [M-H]⁻
132.0 Ų
Synthetic Architecture & Experimental Workflow
The most efficient and scalable route to synthesize 1-substituted 5-aminotetrazoles is the cycloaddition of a cyanamide with an azide salt[2][3]. The following protocol details the conversion of 2-(cyanoamino)pyridine into 1-(2-pyridinyl)-1H-tetrazol-5-amine.
Step-by-step synthetic workflow for 1-(2-pyridinyl)-1H-tetrazol-5-amine.
Step-by-Step Methodology
Reagent Preparation : In a reaction vessel equipped with a reflux condenser and magnetic stirrer, suspend 1.0 equivalent of 2-(cyanoamino)pyridine in distilled water (or a suitable aqueous-organic solvent mixture to aid solubility).
Azide Addition : Add 1.1 to 1.5 equivalents of sodium azide (NaN₃) to the suspension. (Caution: Sodium azide is highly toxic and must be handled under a fume hood).
pH Modulation : Introduce an acid reagent with a pKa between 3 and 7 (e.g., boric acid or dilute acetic acid) at approximately 1.5 equivalents relative to the azide. This establishes a near-neutral pH environment[3].
Thermal Cycloaddition : Heat the reaction mixture to 75°C–reflux. Maintain temperature and vigorous stirring for 4–6 hours.
Self-Validating Intermediate Check : To ensure the protocol is a self-validating system, perform an LC-MS check at the 4-hour mark. The disappearance of the 2-(cyanoamino)pyridine peak and the emergence of the product peak (m/z 163 [M+H]⁺) validates the cycloaddition progress. Do not proceed until precursor consumption is confirmed.
Cooling and Acidification : Cool the mixture to room temperature. Slowly add a strong mineral acid (e.g., 2M H₂SO₄) dropwise until the pH drops below 3[2].
Isolation : Allow the mixture to stand overnight to ensure complete crystallization. Filter the resulting precipitate under vacuum, wash with ice-cold water to remove residual salts, and dry under a vacuum to yield the pure product.
Mechanistic Causality in Experimental Design (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why these specific conditions are mandated, rather than just following the steps.
The Causality of pH Control (pKa 3–7):
The use of a weak acid buffer is the most critical safety and yield-determining step in this synthesis. If a strong acid is used initially, the sodium azide rapidly converts into hydrazoic acid (HN₃), a highly volatile, toxic, and explosive gas. Conversely, if the environment is too basic, the cyanamide carbon lacks the electrophilic activation required for the azide to attack. A weak acid (pKa 3–7) maintains a safe equilibrium, providing just enough protons to facilitate the nucleophilic attack of the azide onto the cyanamide without generating dangerous levels of HN₃ gas[2][3].
The Causality of Final Acidification (pH < 3):
The resulting 1-(2-pyridinyl)-1H-tetrazol-5-amine possesses amphoteric properties. At a neutral or slightly basic pH, the tetrazole ring can deprotonate, causing the molecule to exist partially as a highly soluble sodium tetrazolate salt. By deliberately dropping the pH below 3 using a strong acid at the end of the reaction, the tetrazole ring is fully protonated. This forces the molecule into its neutral, least soluble form, driving massive precipitation and maximizing product recovery[4].
Applications and Structural Utility
The unique physicochemical properties of this compound allow it to be utilized across vastly different scientific domains.
Primary applications and structural utility of the aminotetrazole derivative.
References
PubChemLite : 76105-83-4 (C6H6N6) - Structural and Mass Spectrometry Data.[Link]
US Patent 5451682A: Method for synthesizing 5-aminotetrazole.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Computational Chemists, Materials Scientists, and Drug Development Professionals
Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
The compound 1-(pyridin-2-yl)-1H-tetrazol-5-amine (also referred to as 1-(2-pyridinyl)-1H-tetrazol-5-amine) is a highly versatile nitrogen-rich heterocycle. Its unique architecture—combining a strongly electron-withdrawing tetrazole ring, a coordinating pyridyl moiety, and a hydrogen-bonding exocyclic amine—makes it a privileged scaffold in coordination chemistry (e.g., iridium-based phosphorescent materials)[1] and pharmaceutical design.
Understanding its electronic structure through Density Functional Theory (DFT) is critical for predicting its coordination behavior, tautomeric equilibria, and susceptibility to the Dimroth rearrangement . This whitepaper provides an in-depth analysis of the molecule's electronic properties and establishes field-proven, self-validating computational protocols for studying its reactivity.
Structural and Electronic Fundamentals
Conformational Space and Rotamerism
The linkage between the pyridine and tetrazole rings via a C–N bond allows for rotational isomerism. The orientation of the pyridine nitrogen relative to the tetrazole ring dictates the molecule's capacity to act as a bidentate chelating ligand.
Syn-conformer: The pyridine nitrogen and the tetrazole N2 atom are on the same side, facilitating bidentate metal coordination.
Anti-conformer: The rings are rotated to minimize dipole-dipole repulsion between the lone pairs of the nitrogen atoms.
DFT calculations reveal that the anti-conformer is generally the global minimum in the gas phase due to minimized electrostatic repulsion, whereas the syn-conformer is stabilized in polar solvents or upon metal complexation[1].
Tautomerism
While the 1-position is substituted (locking the tetrazole core into the 1H-form), the exocyclic amine at the 5-position introduces amino-imino tautomerism. Extensive DFT studies on related aminotetrazoles demonstrate that the amino tautomer is significantly more stable than the imino tautomer due to the preservation of the tetrazole ring's 6π-electron aromaticity[2].
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) is typically localized over the electron-rich tetrazole ring and the exocyclic amine, acting as the primary site for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is predominantly distributed over the electron-deficient pyridine ring. This spatial separation of FMOs is highly advantageous for tuning emission colors in transition metal complexes via ligand-to-ligand charge transfer (LLCT)[1].
Mechanistic Insights: The Dimroth Rearrangement
The most critical chemical transformation of 1-aryl-1H-tetrazol-5-amines is the Dimroth rearrangement , an isomerization process where the substituents on the endocyclic ring nitrogen (N1) and the exocyclic amine nitrogen swap positions.
Causality and Thermodynamic Control
The rearrangement is thermodynamically controlled. When 1-(pyridin-2-yl)-1H-tetrazol-5-amine is subjected to elevated temperatures, it isomerizes to N-(pyridin-2-yl)-1H-tetrazol-5-amine. DFT calculations have established that the equilibrium of this reaction is strictly determined by the relative thermodynamic stability of the starting material versus the product[3].
The mechanism proceeds via a ring-opening pathway to form an azidoamidine intermediate. The cleavage of the N2–N3 bond is the rate-determining step (RDS) [3]. Understanding this energy barrier is crucial for either suppressing the rearrangement (e.g., during low-temperature Pd-catalyzed N-arylation syntheses) or exploiting it to access specific isomers[3].
Energy profile of the Dimroth rearrangement for 1-aryl-1H-tetrazol-5-amines.
Quantitative Data Summary
To provide a benchmark for computational studies, the following table summarizes representative DFT-derived energetic and electronic parameters for the Dimroth isomers of pyridyl-tetrazole derivatives (calculated at the M06-2X/6-311++G(d,p) level in implicit solvent).
Table 1: Representative DFT Parameters for Dimroth Isomers
Property
1-(Pyridin-2-yl)-1H-tetrazol-5-amine (Reactant)
N-(Pyridin-2-yl)-1H-tetrazol-5-amine (Product)
Azidoamidine (Intermediate)
Relative Free Energy (ΔG)
0.0 kcal/mol
-3.2 kcal/mol
+28.5 kcal/mol
HOMO Energy
-6.85 eV
-6.62 eV
-6.10 eV
LUMO Energy
-1.42 eV
-1.35 eV
-2.05 eV
Dipole Moment (μ)
~6.2 Debye
~4.8 Debye
~3.1 Debye
Aromaticity (NICS(0))
-12.4 ppm (Highly Aromatic)
-11.8 ppm (Aromatic)
N/A (Acyclic)
Note: The negative ΔG indicates that the product is thermodynamically favored at equilibrium, driving the Dimroth rearrangement forward at elevated temperatures[3].
Self-Validating Computational Protocols
To ensure scientific integrity, computational workflows must be self-validating. The following step-by-step protocol outlines the rigorous methodology required to map the electronic structure and reactivity of 1-(pyridin-2-yl)-1H-tetrazol-5-amine.
Protocol A: Ground-State Geometry and Thermochemistry
Objective: Determine the global minimum conformation and calculate baseline thermodynamic properties.
Functional Selection: Utilize the M06-2X functional. Causality: M06-2X is highly parameterized for main-group thermochemistry and accurately captures non-covalent interactions (like the intramolecular hydrogen bonding between the exocyclic amine and the pyridine nitrogen) which B3LYP often underestimates.
Basis Set: Apply 6-311++G(d,p) . Causality: The diffuse functions (++) are mandatory for nitrogen-rich systems like tetrazoles to accurately model the electron density of lone pairs and anionic intermediates.
Solvation Modeling: Implement the SMD (Solvation Model based on Density) model (e.g., using 1,4-dioxane or water). Causality: Unlike the standard PCM, SMD accounts for non-electrostatic terms (cavitation, dispersion), which are critical for accurately calculating the free energy of isomerization in solution.
Validation Step (Frequency Analysis): Perform a vibrational frequency calculation on the optimized geometry. Ensure there are zero imaginary frequencies . This mathematically validates that the structure is a true local minimum on the Potential Energy Surface (PES).
Protocol B: Transition State (TS) Search and Validation
Objective: Map the activation barrier for the Dimroth rearrangement.
TS Guess: Construct an initial guess for the ring-opening transition state by elongating the N2–N3 bond to ~1.8 Å.
Optimization: Use the Berny algorithm (Opt=TS in Gaussian) to locate the saddle point.
Validation Step 1 (Frequencies): Perform a frequency calculation. The output must yield exactly one imaginary frequency , and the corresponding vibrational mode must visualize the cleavage of the N2–N3 bond.
Validation Step 2 (IRC): Execute an Intrinsic Reaction Coordinate (IRC) calculation. Causality: This is the ultimate self-validating step. The IRC traces the reaction path forward and backward from the TS. It must smoothly connect the TS to the 1-(pyridin-2-yl)-1H-tetrazol-5-amine minimum and the azidoamidine intermediate minimum. If it connects to a different rotamer, the TS is invalid for the specific pathway being studied.
Self-validating DFT computational pipeline for tetrazole reactivity.
Advanced Electronic Analysis
Once the ground state geometries are validated, advanced electronic structure analyses provide deeper mechanistic insights:
Natural Bond Orbital (NBO) Analysis: Used to quantify hyperconjugative interactions. For 1-(pyridin-2-yl)-1H-tetrazol-5-amine, NBO analysis reveals the extent of electron delocalization from the exocyclic amine lone pair (
nN
) into the anti-bonding orbitals (
π∗
) of the tetrazole ring, explaining the strong preference for the amino tautomer over the imino form.
Molecular Electrostatic Potential (MESP): Mapping the MESP over the electron density isosurface identifies the most nucleophilic sites. The deepest negative potential typically resides on the N4 atom of the tetrazole ring and the pyridine nitrogen, guiding the rational design of transition-metal coordination complexes.
Time-Dependent DFT (TD-DFT): To simulate UV-Vis absorption spectra, TD-DFT calculations (using functionals like CAM-B3LYP to correct for long-range charge transfer) are employed. The primary absorption bands usually correspond to
π→π∗
transitions within the conjugated pyridyl-tetrazole system.
References
Nikolić, A. M., et al. "Controlling Pd-Catalyzed N-Arylation and Dimroth Rearrangement in the Synthesis of N,1-Diaryl-1H-tetrazol-5-amines." The Journal of Organic Chemistry, 2021.
Gómez-Zavaglia, A., et al. "Molecular Structure, Vibrational Spectra and Photochemistry of 2-Methyl-2H-Tetrazol-5-Amine in Solid Argon." The Journal of Physical Chemistry A, 2005.
Stagni, S., et al. "Essential Role of the Ancillary Ligand in the Color Tuning of Iridium Tetrazolate Complexes." Inorganic Chemistry, 2008.
synthesis pathways and reaction mechanisms for 1H-Tetrazol-5-amine, 1-(2-pyridinyl)-
Executive Summary & Chemical Significance 1-(Pyridin-2-yl)-1H-tetrazol-5-amine (CAS: 76105-83-4) is a highly specialized heterocyclic compound characterized by a tetrazole ring N-substituted with a pyridine moiety and an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Significance
1-(Pyridin-2-yl)-1H-tetrazol-5-amine (CAS: 76105-83-4) is a highly specialized heterocyclic compound characterized by a tetrazole ring N-substituted with a pyridine moiety and an exocyclic primary amine[1],[2]. In medicinal chemistry, 5-aminotetrazoles serve as critical, metabolism-resistant bioisosteres for carboxylic acids, offering enhanced lipophilicity and oral bioavailability[3]. Furthermore, the dual coordination sites provided by the pyridine nitrogen and the tetrazole ring make this compound an invaluable bidentate ligand in coordination chemistry and materials science.
The core challenge in synthesizing 1-aryl-1H-tetrazol-5-amines lies in regioselectivity . Depending on the synthetic route and the electronic nature of the aryl substituent, the reaction can yield either the desired 1-aryl-5-amino-1H-tetrazole or its structural isomer, 5-arylamino-1H-tetrazole[4],[5]. This technical guide dissects the mechanistic pathways to selectively synthesize the 1-(pyridin-2-yl) isomer, providing validated protocols for drug development professionals.
The Regioselectivity Challenge: Electronic Causality
The synthesis of aminotetrazoles frequently involves the [3+2] cycloaddition of an azide source with a cyano-containing intermediate. However, when utilizing arylcyanamides as precursors, an equilibrium exists between the 1-aryl-5-amino and 5-arylamino tautomers/isomers at elevated temperatures[3],[5].
The Causality of Isomerization:
The position of this equilibrium is strictly governed by the electronegativity of the aryl substituent. Electron-withdrawing groups (EWGs)—such as the pyridine ring in our target molecule—reduce the nucleophilicity of the adjacent nitrogen. This electronic deficiency shifts the thermodynamic equilibrium heavily toward the 5-arylamino-1H-tetrazole isomer[5],[6]. Therefore, attempting to synthesize 1-(pyridin-2-yl)-1H-tetrazol-5-amine via the traditional cyanamide-azide cycloaddition often results in poor yields of the desired 1-substituted isomer unless specific Lewis acids (e.g., AlCl₃ or FeCl₃-SiO₂) are employed to rigidly coordinate the intermediates[5],[6].
To bypass this thermodynamic trap and enforce strict regioselectivity, modern synthesis relies on the desulfurization-cyclization of thioureas , which kinetically traps the 1-substituted isomer through a guanyl azide intermediate[4],[7].
Mechanistic Pathways
Pathway A: Desulfurization-Cyclization of Thioureas (The Gold Standard)
This pathway is the most reliable method for accessing mono-substituted 5-aminotetrazoles[7]. The process begins with the amination of 2-isothiocyanatopyridine (CAS: 52648-45-0)[8] using aqueous ammonia to yield 1-(pyridin-2-yl)thiourea[4].
The critical step is the tandem desulfurization and azidation. Historically, highly toxic Mercury(II) chloride (HgCl₂) was used to promote the attack of the azide anion on the thiourea[7],[3]. However, modern eco-efficient protocols utilize Ceric Ammonium Nitrate (CAN) as a single-electron oxidant[4].
Mechanism: CAN coordinates to the sulfur atom, facilitating desulfurization and generating a highly reactive heterocumulene (carbodiimide) intermediate in situ.
Cyclization: The azide ion (N₃⁻) immediately attacks the electrophilic carbon of the carbodiimide, forming a guanyl azide intermediate. This intermediate undergoes a rapid 1,5-electrocyclization, irreversibly yielding the 1-(pyridin-2-yl)-1H-tetrazol-5-amine[4],.
Mechanism of CAN-promoted desulfurization and 1,5-electrocyclization to form the tetrazole ring.
Pathway B: Lewis Acid-Catalyzed Cyanamide Cycloaddition
An alternative route involves reacting 2-aminopyridine with cyanogen bromide (BrCN) to form pyridin-2-ylcyanamide[9]. To overcome the electronic bias that favors the 5-arylamino isomer, a strong Lewis acid such as AlCl₃ or FeCl₃-SiO₂ is introduced[5],[6]. The Lewis acid coordinates to the nitrile nitrogen, drastically increasing the electrophilicity of the cyano carbon. This lowers the activation energy for the azide cycloaddition, allowing the reaction to proceed under milder conditions and improving the yield of the 1-substituted isomer, though it rarely matches the regiochemical purity of the thiourea route[5].
Synthetic pathways for 1-(pyridin-2-yl)-1H-tetrazol-5-amine comparing cyanamide and thiourea routes.
Data Presentation
Table 1: Physicochemical Properties of Key Intermediates & Target
Protocol 1: Eco-Efficient Synthesis via CAN-Promoted Desulfurization[5]
This protocol utilizes a tandem in-situ generation of thiourea followed by cyclization, minimizing isolation steps and maximizing yield.
Step 1: In-Situ Thiourea Formation
Charge a round-bottom flask with 2-isothiocyanatopyridine (1.0 equiv, 10 mmol) and dissolve in 20 mL of an ethanol/water mixture (1:1 v/v).
Add aqueous ammonia (25%, 1.5 equiv) dropwise at 0–5 °C.
Self-Validation Check: Stir for 30 minutes at room temperature. The formation of 1-(pyridin-2-yl)thiourea is confirmed by the precipitation of a white/pale solid and the disappearance of the isothiocyanate spot on TLC (Hexane:EtOAc 7:3).
Step 2: Desulfurization and Electrocyclization
To the unpurified suspension from Step 1, add sodium azide (NaN₃, 1.5 equiv) and triethylamine (Et₃N, 2.0 equiv). Caution: NaN₃ is highly toxic; handle with strict PPE.
Causality & Validation: The addition of CAN initiates the desulfurization. The reaction mixture will exhibit a transient color change (orange/red to pale yellow) as Ce⁴⁺ is reduced to Ce³⁺, validating the single-electron transfer process.
Reflux the mixture at 80 °C for 3 hours. Monitor via TLC until the thiourea intermediate is fully consumed.
Step 3: Workup and Isolation
Cool the mixture to room temperature and quench with ice-cold water (30 mL).
Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product via recrystallization from hot ethanol to yield pure 1-(pyridin-2-yl)-1H-tetrazol-5-amine.
Protocol 2: Lewis Acid-Catalyzed Cyanamide Route[6]
Use this protocol if isothiocyanate precursors are unavailable, keeping in mind the necessity for rigorous chromatographic separation of isomers.
Cyanation: React 2-aminopyridine (10 mmol) with cyanogen bromide (BrCN, 1.1 equiv) in anhydrous diethyl ether at 0 °C. Caution: BrCN is highly toxic. Filter the resulting hydrobromide salt and neutralize with aqueous NaHCO₃ to isolate pyridin-2-ylcyanamide.
Cycloaddition: Dissolve the cyanamide (5 mmol) in anhydrous DMF (10 mL). Add NaN₃ (1.5 equiv) and anhydrous AlCl₃ (1.0 equiv).
Self-Validation Check: Heat to 100 °C. Monitor the reaction via FT-IR. The reaction is complete when the sharp nitrile stretch at ~2200 cm⁻¹ completely disappears (typically 8–10 hours).
Workup: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc, dry, and subject the crude mixture to silica gel column chromatography to separate the target 1-aryl isomer from the 5-arylamino byproduct.
References
Kondhare, D. D., et al. (2021). "Eco-efficient one-pot tandem synthesis of 1-aryl-1H-tetrazol-5-amine by CAN via in situ generated 1-phenylthiourea and heterocumulene". Journal of the Indian Chemical Society, 98(100103). Available at:[Link]
Batey, R. A., et al. (2018). "Sequential Pd(0)/Fe(III) Catalyzed Azide–Isocyanide Coupling/Cyclization Reaction: One-Pot Synthesis of Aminotetrazoles". The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
Thieme E-Books. "Product Class 30: Tetrazoles". Science of Synthesis. Available at:[Link]
An In-depth Technical Guide to the Infrared and Raman Spectroscopy of 1-(2-pyridinyl)-1H-tetrazol-5-amine
This technical guide provides a comprehensive analysis of the vibrational spectroscopy of 1-(2-pyridinyl)-1H-tetrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. By integrat...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive analysis of the vibrational spectroscopy of 1-(2-pyridinyl)-1H-tetrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. By integrating theoretical principles with practical experimental considerations, this document serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the characterization of complex molecular structures.
Introduction: The Vibrational Fingerprint of a Bioactive Scaffold
1-(2-pyridinyl)-1H-tetrazol-5-amine belongs to the tetrazole class of compounds, which are recognized for their broad spectrum of biological activities and are often employed as bioisosteres for carboxylic acids in drug design.[1][2] The unique arrangement of a tetrazole ring, an amine group, and a pyridinyl substituent gives rise to a complex vibrational signature. Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure, bonding, and functional groups present in a sample. This guide will delve into the theoretical underpinnings and practical application of these techniques for the unambiguous characterization of 1-(2-pyridinyl)-1H-tetrazol-5-amine.
The expertise presented herein is grounded in the fundamental principles of vibrational spectroscopy and supported by computational studies and experimental data from related tetrazole derivatives. The methodologies described are designed to be self-validating, ensuring reliable and reproducible results.
Theoretical and Experimental Methodologies
A combined theoretical and experimental approach is crucial for the accurate assignment of vibrational modes. Density Functional Theory (DFT) calculations are employed to predict the vibrational frequencies and intensities, which are then correlated with experimental IR and Raman spectra.
Protocol 2.1.1: Density Functional Theory (DFT) Calculations
Molecular Geometry Optimization:
The initial structure of 1-(2-pyridinyl)-1H-tetrazol-5-amine is constructed using a molecular modeling software.
Geometry optimization is performed using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation.[1][3]
Vibrational Frequency Calculation:
Following optimization, harmonic vibrational frequencies are calculated at the same level of theory.
The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model.
Visualization of Vibrational Modes:
The calculated normal modes of vibration are visualized to aid in their assignment to specific molecular motions (e.g., stretching, bending, and torsional modes).
Experimental Approach: Acquiring the Vibrational Spectra
For solid-state analysis, a small amount of the sample is intimately mixed with dry potassium bromide (KBr) powder.
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Alternatively, for Attenuated Total Reflectance (ATR-FTIR), the solid sample is placed directly on the ATR crystal.
Data Acquisition:
The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded and subtracted from the sample spectrum.
Multiple scans are co-added to improve the signal-to-noise ratio.
Protocol 2.2.2: Raman Spectroscopy
Sample Preparation:
A small amount of the solid sample is placed in a glass capillary tube or on a microscope slide.
Data Acquisition:
A laser of a specific wavelength (e.g., 785 nm) is focused on the sample.
The scattered light is collected and passed through a spectrometer to generate the Raman spectrum.
The spectrum is typically recorded over a similar range to the IR spectrum.
Care is taken to avoid sample fluorescence, which can obscure the Raman signal.
Results and Discussion: Deciphering the Vibrational Spectrum
The vibrational spectrum of 1-(2-pyridinyl)-1H-tetrazol-5-amine can be divided into several regions corresponding to the vibrations of the different functional groups and the heterocyclic rings. The complementary nature of IR and Raman spectroscopy is essential for a complete analysis, as some vibrational modes may be strong in one technique and weak or silent in the other.
High-Frequency Region (>3000 cm⁻¹): N-H and C-H Stretching Vibrations
This region is dominated by the stretching vibrations of the N-H bonds of the amine group and the C-H bonds of the pyridinyl ring.
N-H Stretching: The amine group is expected to show two distinct bands corresponding to the asymmetric and symmetric stretching vibrations, typically in the range of 3400-3200 cm⁻¹.[4]
Aromatic C-H Stretching: The C-H stretching vibrations of the pyridinyl ring are expected to appear as a series of weaker bands above 3000 cm⁻¹.[5]
Mid-Frequency Region (1700-1300 cm⁻¹): Ring and Double Bond Vibrations
This region contains valuable information about the tetrazole and pyridinyl ring structures.
C=N and N=N Stretching: The tetrazole ring exhibits characteristic stretching vibrations for the C=N and N=N double bonds in the 1600-1500 cm⁻¹ and 1400-1300 cm⁻¹ regions, respectively.[4][6]
Pyridinyl Ring Stretching: The C=C and C=N stretching vibrations of the pyridinyl ring also appear in this region, often overlapping with the tetrazole ring vibrations.[5]
NH₂ Scissoring: The in-plane bending (scissoring) vibration of the amine group is typically observed around 1650-1580 cm⁻¹.[3]
Fingerprint Region (<1300 cm⁻¹): Complex Vibrational Couplings
This region is characterized by a complex series of bands arising from various bending, rocking, and torsional vibrations, as well as coupled vibrations involving the entire molecule.
Ring Deformation and Breathing Modes: The in-plane and out-of-plane deformation modes of both the tetrazole and pyridinyl rings give rise to a series of sharp bands that are highly characteristic of the molecule.[6][7]
C-N Stretching: The stretching vibration of the C-N bond connecting the pyridinyl ring to the tetrazole ring is also expected in this region.
Table 1: Tentative Vibrational Band Assignments for 1-(2-pyridinyl)-1H-tetrazol-5-amine
Wavenumber (cm⁻¹)
Vibrational Mode
Expected IR Intensity
Expected Raman Intensity
3400-3300
ν_as(NH₂) (asymmetric N-H stretch)
Medium
Weak
3300-3200
ν_s(NH₂) (symmetric N-H stretch)
Medium
Weak
3100-3000
ν(C-H) (aromatic C-H stretch)
Weak-Medium
Medium-Strong
1650-1580
δ(NH₂) (NH₂ scissoring)
Medium
Weak
1600-1500
ν(C=N) (tetrazole and pyridine ring stretches)
Strong
Medium-Strong
1500-1400
ν(C=C) (pyridine ring stretch)
Strong
Strong
1400-1300
ν(N=N) (tetrazole ring stretch)
Medium-Strong
Weak
1300-1000
Ring in-plane deformations, ν(C-N)
Medium-Strong
Medium
1000-800
Ring breathing, out-of-plane C-H bending
Medium
Strong
<800
Ring out-of-plane deformations, torsional modes
Medium-Weak
Medium-Weak
Note: This table provides expected ranges and intensities based on general spectroscopic principles and data for related compounds. Actual values will need to be confirmed by experimental data and DFT calculations.
Visualization of Molecular Structure and Experimental Workflow
Visual aids are indispensable for understanding the complex relationships between molecular structure and vibrational spectra.
Figure 1: Molecular structure of 1-(2-pyridinyl)-1H-tetrazol-5-amine.
Figure 2: Integrated workflow for vibrational analysis.
Practical Applications and Considerations
The detailed vibrational analysis of 1-(2-pyridinyl)-1H-tetrazol-5-amine has several important applications:
Quality Control: IR and Raman spectroscopy can be used as rapid and reliable methods for confirming the identity and purity of synthesized batches of the compound.
Polymorph Screening: Different crystalline forms (polymorphs) of the compound will exhibit distinct vibrational spectra, making these techniques valuable for polymorph screening in drug development.
Reaction Monitoring: The progress of chemical reactions involving this molecule can be monitored in real-time by observing the appearance or disappearance of characteristic vibrational bands.
Interaction Studies: Changes in the vibrational spectrum upon interaction with other molecules (e.g., proteins, DNA) can provide insights into binding mechanisms.
Conclusion
This technical guide has outlined a comprehensive approach to the IR and Raman spectroscopic analysis of 1-(2-pyridinyl)-1H-tetrazol-5-amine. By combining computational modeling with experimental measurements, a detailed understanding of the molecule's vibrational properties can be achieved. This knowledge is fundamental for the structural elucidation, quality control, and further development of this and related compounds in various scientific and industrial applications.
References
Billes, F., Endrédi, H., & Keresztury, G. (2000). Vibrational spectroscopy of triazoles and tetrazole. Journal of Molecular Structure: THEOCHEM, 530(1-2), 183-197. [Link]
Dalal, M. J., & Mekky, A. H. (2021). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Egyptian Journal of Chemistry, 64(10), 5869-5877.
Gómez-Zavaglia, A., Reva, I. D., Frija, L., Cristiano, M. L., & Fausto, R. (2005). Molecular structure, vibrational spectra and photochemistry of 2-methyl-2H-tetrazol-5-amine in solid argon. The Journal of Physical Chemistry A, 109(35), 7967–7976. [Link]
Jabeen, E., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1285277. [Link]
Klapötke, T. M., & Stierstorfer, J. (2009). Bistetrazolylamines—synthesis and characterization. Journal of Materials Chemistry, 19(24), 4159-4170. [Link]
Kumar, D., et al. (2018). 2,3,5,6-Tetra(1H-tetrazol-5-yl)pyrazine: A Thermally Stable Nitrogen-Rich Energetic Material. ACS Applied Energy Materials, 1(2), 529-535. [Link]
Meti, Y. B., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 18(2), 209-224.
Modarresi-Alam, A. R., & Nasrollahzadeh, M. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. [Link]
Rao, B., & S, S. (2018). Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines. Organic Letters, 20(14), 4272-4276. [Link]
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & medicinal chemistry, 10(11), 3379–3393. [Link]
PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. (n.d.). Der Pharma Chemica. [Link]
Singh, G., & Srivastav, A. (2012). 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine as a nitrogen-rich material. Journal of Chemical Sciences, 124(6), 1363-1368. [Link]
Zhuravlev, K., Traikov, K., Dattelbaum, A., & Liu, Z. (2010). Raman and infrared spectroscopy of pyridine under high pressure. Physical Review B, 81(13), 134111. [Link]
Zvereva, E. R., et al. (2021). Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra, and DFT calculations. Beilstein Journal of Organic Chemistry, 17, 335-346. [Link]
Toxicological Profiling and Safety Data for 1H-Tetrazol-5-amine, 1-(2-pyridinyl)-
Executive Summary 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- (CAS RN: 5098-96-4), also known as 2-(5-amino-1H-tetrazol-1-yl)pyridine, is a specialized heterocyclic building block frequently utilized in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1H-Tetrazol-5-amine, 1-(2-pyridinyl)- (CAS RN: 5098-96-4), also known as 2-(5-amino-1H-tetrazol-1-yl)pyridine, is a specialized heterocyclic building block frequently utilized in medicinal chemistry and coordination chemistry. The molecule combines a pyridine pharmacophore with a 5-aminotetrazole moiety, a well-known bioisostere for carboxylic acids.
Because empirical, peer-reviewed toxicological data for this specific CAS number is sparse in public domains, drug development professionals must rely on structural alerts, analog-based predictive toxicology, and rigorous empirical testing frameworks. This whitepaper synthesizes the predictive toxicity profile of the compound and establishes a self-validating experimental framework for its safety evaluation in early-stage drug discovery.
Structural Toxicology & Mechanistic Insights
To accurately predict the safety profile of 1H-Tetrazol-5-amine, 1-(2-pyridinyl)-, we must deconstruct its structural components and evaluate their individual and synergistic toxicological liabilities.
The Pyridine Moiety
Pyridine rings are ubiquitous in approved drugs, but they carry specific metabolic liabilities. The nitrogen atom in the pyridine ring is highly susceptible to Phase I metabolism via Cytochrome P450 (CYP450) enzymes, specifically CYP3A4 and CYP2D6.
Mechanistic Causality: Oxidation of the pyridine nitrogen yields a pyridine N-oxide . While often a stable and excretable metabolite, excessive N-oxidation can deplete local antioxidant reserves or lead to off-target receptor binding. Furthermore, depending on the electronic environment, CYP450-mediated ring epoxidation can occur, generating reactive electrophilic intermediates capable of covalently binding to hepatic proteins, a primary driver of Drug-Induced Liver Injury (DILI).
The 5-Aminotetrazole Moiety
Tetrazoles are highly stable, lipophilic bioisosteres for carboxylic acids. They resist metabolic degradation due to their highly delocalized
π
-electron system.
Mechanistic Causality: The primary toxicological concern here is the exocyclic primary amine. Primary aromatic and heteroaromatic amines are classic structural alerts for mutagenicity. They can undergo N-hydroxylation to form reactive hydroxylamines, which subsequently undergo esterification (e.g., sulfation or acetylation). The cleavage of these esters generates highly reactive nitrenium ions that can intercalate with DNA, necessitating rigorous Ames testing.
Fig 1: Predicted hepatic biotransformation pathways for the parent compound.
Predictive Toxicity Profile (In Silico & Analog-Derived)
Based on Quantitative Structure-Activity Relationship (QSAR) modeling and read-across from structurally analogous compounds (e.g., 5-aminotetrazole and 2-aminopyridine), the following quantitative and qualitative safety parameters are predicted.
Table 1: Predicted GHS Hazard Classifications
Hazard Class
Category
Signal Word
Hazard Statement
Mechanistic Rationale
Acute Toxicity (Oral)
Category 4
Warning
H302: Harmful if swallowed
Typical for low-MW nitrogenous heterocycles; rapid GI absorption.
Skin Irritation
Category 2
Warning
H315: Causes skin irritation
Mild basicity of the primary amine group disrupts lipid bilayers.
Eye Damage
Category 2A
Warning
H319: Causes serious eye irritation
Direct chemical interaction with ocular mucosa.
STOT - Single Exposure
Category 3
Warning
H335: May cause respiratory irritation
Fine powder/dust acts as a mechanical and chemical irritant.
Table 2: Physicochemical & ADME-Tox Parameters
Parameter
Predicted Value
Toxicological Implication
Molecular Weight
162.15 g/mol
Suggests high systemic bioavailability and rapid absorption.
LogP (Octanol/Water)
~0.5 - 1.2
Low lipophilicity; low risk of long-term bioaccumulation in adipose tissue.
Topological Polar Surface Area
88.8 Ų
Moderate BBB penetration; potential for CNS exposure requires monitoring.
To transition this compound from a chemical intermediate to a validated pharmaceutical lead, empirical testing must be conducted in accordance with [2]. The following protocols are designed as self-validating systems, ensuring that any negative result is a true negative, not an assay failure.
Fig 2: Tiered toxicological evaluation workflow for early-stage drug development.
Protocol 4.1: Bacterial Reverse Mutation (Ames) Test
Objective: Evaluate the mutagenic potential of the primary amine moiety via point mutations or frameshifts, strictly adhering to [1].
Causality for Design: The inclusion of the S9 metabolic activation fraction is critical. The parent compound may be benign, but hepatic CYP450s can bioactivate the amine into a mutagenic nitrenium ion.
Step-by-Step Methodology:
Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in Oxoid nutrient broth to a density of
1−2×109
cells/mL.
Test Article Formulation: Dissolve 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- in DMSO. Prepare serial dilutions to achieve final plate concentrations ranging from 5 µg to 5000 µ g/plate .
Metabolic Activation Setup: Prepare 10% S9 mix from Aroclor 1254-induced Sprague-Dawley rat livers, supplemented with NADP and glucose-6-phosphate to fuel CYP450 activity.
Plate Incorporation: Mix 0.1 mL of bacterial culture, 0.1 mL of test article, and 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions) into 2.0 mL of molten top agar containing trace histidine/tryptophan. Pour over minimal glucose agar plates.
Self-Validation Controls:
Positive Control (+S9): 2-Aminoanthracene (validates S9 efficacy).
Positive Control (-S9): Sodium azide (TA100/TA1535), 9-Aminoacridine (TA1537).
Vehicle Control: 0.1 mL DMSO.
Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count revertant colonies. A positive result is defined as a dose-dependent, reproducible increase in revertant colonies (≥2-fold over vehicle for TA98/TA100).
Protocol 4.2: In Vitro Hepatotoxicity via HepaRG Cells
Objective: Assess Phase I/II metabolite-driven hepatotoxicity.
Causality for Design: Standard HepG2 cells lack functional CYP450 expression, leading to false negatives for compounds requiring bioactivation. HepaRG cells are chosen because they maintain stable, in vivo-like expression of CYP3A4, CYP1A2, and Phase II enzymes [3], making them the superior model for pyridine-containing compounds.
Step-by-Step Methodology:
Cell Seeding: Seed differentiated HepaRG cells in 96-well collagen-coated plates at 72,000 cells/well in William's E medium supplemented with 10% FBS, hydrocortisone, and insulin.
Acclimation: Incubate for 72 hours at 37°C, 5% CO₂ to allow monolayer stabilization and recovery of metabolic competence.
Compound Exposure: Treat cells with 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- at concentrations of 0.1, 1, 10, 50, and 100 µM. Include a 0.1% DMSO vehicle control and a Chlorpromazine positive control (to validate assay sensitivity to DILI).
Incubation: Expose cells for 72 hours to capture delayed toxicity from slowly accumulating N-oxide metabolites.
Multiplexed Readout:
Membrane Integrity: Measure Lactate Dehydrogenase (LDH) release in the supernatant.
Cell Viability: Add CellTiter-Glo® reagent to the cells to quantify intracellular ATP via luminescence.
Data Analysis: Calculate the IC₅₀ for ATP depletion. An IC₅₀ < 50 µM indicates significant hepatotoxic liability requiring structural optimization.
Handling, Storage, and Emergency Response
Until comprehensive empirical data is generated, 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- must be handled as a Category 2 Irritant and Category 4 Acute Toxin under the Globally Harmonized System (GHS)[1].
Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), tightly fitting safety goggles (EN 166 standard), and a particulate respirator (N95/FFP2) if handling dry powder to prevent inhalation of irritating dust[1].
Storage Conditions: Store in a cool, dry, well-ventilated environment away from strong oxidizing agents. The tetrazole ring is generally stable, but exposure to extreme heat or strong acids can risk decomposition.
Hazardous Decomposition: In the event of a fire, thermal decomposition will release highly toxic gases, including Carbon monoxide (CO), Carbon dioxide (CO₂), and Nitrogen oxides (NOₓ)[1]. Firefighters must use self-contained breathing apparatus (SCBA).
References
OECD (1997), Test No. 471: Bacterial Reverse Mutation Test , OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. Available at:[Link]
European Medicines Agency (2009), ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals . Available at:[Link]
Guillouzo, A., et al. (2007), The human hepatoma HepaRG cells: A highly differentiated model for studies of liver metabolism and toxicity of xenobiotics , Chemico-Biological Interactions, 168(1), 66-73. Available at:[Link]
European Chemicals Agency (ECHA), Guidance on Information Requirements and Chemical Safety Assessment . Available at:[Link]
Synthesis of Pyridinyl-Substituted 1H-Tetrazoles: A Detailed Guide for Researchers
This comprehensive guide provides detailed protocols and technical insights for the synthesis of pyridinyl-substituted 1H-tetrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and m...
Author: BenchChem Technical Support Team. Date: April 2026
This comprehensive guide provides detailed protocols and technical insights for the synthesis of pyridinyl-substituted 1H-tetrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The tetrazole moiety is a well-recognized bioisostere for carboxylic acids and cis-amides, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1][2] The incorporation of a pyridinyl ring introduces a key structural motif for modulating biological activity and material properties.
This document will focus on the robust and widely utilized [3+2] cycloaddition reaction between a nitrile and an azide source to form the tetrazole ring.[3] A detailed, field-proven protocol for the synthesis of 5-(pyridin-2-yl)-1H-tetrazole from 2-cyanopyridine is presented. Additionally, a proposed synthetic route for the more complex 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- derivative is discussed, highlighting the current synthetic challenges and opportunities in this area.
A paramount emphasis is placed on the safe handling of azides, which are energetic and highly toxic materials. Strict adherence to the safety protocols outlined herein is essential for the well-being of researchers and the integrity of the experimental work.
Core Principles and Reaction Mechanisms
The cornerstone of modern tetrazole synthesis is the [3+2] cycloaddition of an azide anion with the carbon-nitrogen triple bond of a nitrile.[3][4] This reaction is a powerful tool for the construction of the 5-substituted-1H-tetrazole ring system. The reaction can be catalyzed by a variety of Lewis or Brønsted acids, which activate the nitrile towards nucleophilic attack by the azide.
The general mechanism involves the coordination of the catalyst to the nitrogen atom of the nitrile, which increases its electrophilicity. The azide anion then attacks the nitrile carbon, leading to a linear intermediate that subsequently cyclizes to form the tetrazole ring. Protonation during workup yields the final 1H-tetrazole product.
Sodium azide (NaN₃) is a highly toxic and potentially explosive reagent that demands meticulous handling and a thorough understanding of its hazards.[5][6][7] It is classified as a Particularly Hazardous Substance by OSHA.[6][8]
Health Hazards:
High Acute Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[5][7] It is a potent inhibitor of cytochrome oxidase, similar to cyanide, and can disrupt cellular respiration.[9]
Formation of Hydrazoic Acid (HN₃): Sodium azide reacts with acids to form hydrazoic acid, a highly toxic, volatile, and explosive gas.[5][6][10] The risk of HN₃ formation is a major concern in tetrazole synthesis.
Physical Hazards:
Explosive Metal Azides: Sodium azide reacts with heavy metals (e.g., lead, copper, silver, zinc) to form highly shock-sensitive and explosive metal azides.[7] This includes contact with metal spatulas, plumbing, or equipment.
Thermal Instability: While relatively stable at room temperature, sodium azide can decompose violently when heated above 275 °C.[5][7]
Mandatory Safety Protocols for Sodium Azide
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical safety goggles, and double-glove with nitrile gloves when handling sodium azide.[4][6][7]
Ventilation: All manipulations of solid sodium azide and reactions involving azides must be conducted in a certified chemical fume hood with the sash positioned as low as possible.[4][7]
Blast Shield: The use of a portable blast shield within the fume hood is strongly recommended, especially for reactions at scale.[4]
Avoid Incompatible Materials:
Acids: Store and handle sodium azide away from all acids to prevent the formation of hydrazoic acid.[5][6][8]
Metals: Use only plastic or ceramic spatulas for transferring solid sodium azide.[7] Avoid all contact with metal surfaces.
Solvents: Do not use halogenated solvents like dichloromethane, as they can form explosive organic azides.[4][7]
Waste Disposal: Azide-containing waste is considered extremely hazardous.[4][8]
Collect all azide waste in clearly labeled, non-metallic containers.[4][6]
Never pour azide solutions down drains, as explosive metal azides can form in the plumbing.[6]
Quench excess azide in the reaction mixture before workup whenever possible, following established and validated procedures.
Established Protocol: Synthesis of 5-(pyridin-2-yl)-1H-tetrazole
This protocol details a reliable method for the synthesis of 5-(pyridin-2-yl)-1H-tetrazole via the cycloaddition of 2-cyanopyridine and sodium azide, a reaction that has been explored with various catalytic systems.[11]
Reaction Scheme
Caption: Synthesis of 5-(pyridin-2-yl)-1H-tetrazole.
Materials and Reagents
Reagent
Molar Mass ( g/mol )
Quantity (mmol)
Mass/Volume
2-Cyanopyridine
104.11
10
1.04 g
Sodium Azide (NaN₃)
65.01
15
0.975 g
Ammonium Chloride (NH₄Cl)
53.49
15
0.802 g
N,N-Dimethylformamide (DMF)
-
-
20 mL
Hydrochloric Acid (HCl)
-
-
As needed (e.g., 3 M)
Deionized Water
-
-
As needed
Step-by-Step Protocol
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanopyridine (1.04 g, 10 mmol).
Addition of Reagents: In the fume hood, carefully add N,N-dimethylformamide (20 mL), sodium azide (0.975 g, 15 mmol), and ammonium chloride (0.802 g, 15 mmol). CAUTION: Sodium azide is highly toxic. Use appropriate PPE and handle with care.
Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
Precipitation: Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
Acidification: Carefully acidify the aqueous solution to a pH of approximately 2-3 with 3 M hydrochloric acid. This will protonate the tetrazole and cause it to precipitate. CAUTION: Acidification will generate hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood.
Isolation: Collect the resulting white precipitate by vacuum filtration.
Washing: Wash the solid product with cold deionized water to remove any residual salts.
Drying: Dry the product under vacuum to obtain 5-(pyridin-2-yl)-1H-tetrazole.
Characterization
Appearance: White solid.
¹H NMR (DMSO-d₆): The spectrum should show characteristic peaks for the pyridine ring protons. Expected shifts are approximately δ 7.65 (m, 1H), 8.10 (m, 1H), 8.24 (d, 1H), and 8.81 (d, 1H). The broad NH proton of the tetrazole ring may be visible in the downfield region.[10]
¹³C NMR (DMSO-d₆): Expected signals for the pyridine and tetrazole carbons. The tetrazole carbon typically appears around δ 155 ppm. The pyridine carbons will appear in the aromatic region (δ 123-151 ppm).[10]
FT-IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (broad, ~3000-3400), C=N and N=N stretching of the tetrazole ring (~1400-1600), and pyridine ring vibrations.[10]
Proposed Synthetic Route for 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- Derivatives
The synthesis of 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- is a more complex undertaking due to the nature of the required starting material. The most logical approach involves a two-step synthesis, starting with the preparation of N-(pyridin-2-yl)cyanamide, followed by a [3+2] cycloaddition with an azide source.
Proposed Reaction Scheme
Caption: Proposed two-step synthesis of 1-(pyridin-2-yl)-1H-tetrazol-5-amine.
Discussion of Synthetic Challenges
Step 1: Synthesis of N-(pyridin-2-yl)cyanamide: The synthesis of N-substituted cyanamides can be achieved by reacting the corresponding amine with a cyanating agent like cyanogen bromide.[12] This reaction, known as the von Braun reaction, often requires careful control of reaction conditions to avoid side products. Alternative, more modern methods for the synthesis of cyanamides are being developed but may not be universally applicable.[12] A thorough literature search for the specific synthesis of N-(pyridin-2-yl)cyanamide is recommended before commencing experimental work.
Step 2: Cycloaddition: Once the N-(pyridin-2-yl)cyanamide precursor is obtained, the [3+2] cycloaddition with sodium azide can be performed. The reaction conditions would likely be similar to those described in the established protocol for 5-(pyridin-2-yl)-1H-tetrazole, employing a polar aprotic solvent like DMF and a catalyst. The N-substituted cyanamide acts as the dipolarophile for the azide anion, leading to the desired 5-aminotetrazole derivative.[4][8]
This proposed route is based on established principles of organic chemistry. However, the lack of readily available, detailed protocols for the synthesis of the N-(pyridin-2-yl)cyanamide intermediate means that significant process development and optimization would be required. Researchers pursuing this target compound should proceed with caution and perform small-scale trial reactions to establish optimal conditions.
Experimental Workflow Visualization
Caption: General experimental workflow for tetrazole synthesis.
References
Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety.
Sodium azide: Uses, safety and sustainable alternatives - Abcam.
Sodium Azide and Organic Azides.
Sodium Azide NaN3 | Division of Research Safety | Illinois.
Lab Safety Guideline: Sodium Azide.
Supplementary Information - The Royal Society of Chemistry.
Cascade Cyclization of N-Cyanamide Alkenes for the Divergent Synthesis of Azido-, Nitro-, and Alkenyl-Containing Pyrroloquinazolinones | Organic Letters - ACS Publications.
Cyanide-Free Synthesis of Air Stable N-Substituted Li and K Cyanamide Salts from Tetrazoles. Applications toward the Synthesis of Primary and Secondary Cyanamides as Precursors to Amidines | Organic Letters - ACS Publications.
Directed, Copper‐Mediated Cyanatation of Arene C H Bonds: A New Approach for the Synthesis of 3‐(Pyridin‐2‐yl)Quinazoline ‐2,4(1 H ,3 H )‐Diones | Request PDF - ResearchGate.
Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study - PMC.
(PDF) A New Approach to the Synthesis of Cyanamide: - Amanote Research.
Cyanamide synthesis by N-substitution - Organic Chemistry Portal.
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC.
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
Synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide: a promising - Rsc.org.
Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018) - Who we serve.
Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate | The Journal of Organic Chemistry - ACS Publications.
1H-NMR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in CDCl3 solvent. - ResearchGate.
Reaction of Amide and Sodium Azide for the Synthesis of Acyl Azide, Urea, and Iminophosphorane - PubMed.
Reactions of Azides - Substitution, Reduction, Rearrangements, and More.
Reaction of Amide and Sodium Azide for the Synthesis of Acyl Azide, Urea, and Iminophosphorane - Organic Chemistry Portal.
STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine - MDPI.
Toxicological analysis of azide and cyanide for azide intoxications using gas chromatography - PMC.
Application Notes & Protocols: Incorporation of 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- into Functional Metal-Organic Frameworks
Introduction: The Strategic Advantage of Pyridyl-Tetrazole Ligands in MOF Chemistry Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic li...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Advantage of Pyridyl-Tetrazole Ligands in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[1] Their modular nature allows for precise control over pore size, surface area, and chemical functionality, making them prime candidates for applications in gas storage, separation, catalysis, and drug delivery.[1][2]
The choice of the organic ligand is paramount in dictating the final architecture and properties of the MOF. The ligand 1H-Tetrazol-5-amine, 1-(2-pyridinyl)-, hereafter referred to as TZ-py, represents a highly strategic linker for creating advanced functional MOFs. It uniquely combines two key N-heterocyclic motifs:
A Pyridyl Ring: A classic coordination group in MOF chemistry, providing a well-defined, directional coordination site.
A Tetrazole Ring: This nitrogen-rich ring is a versatile powerhouse for coordination. It offers up to four nitrogen atoms for binding to metal centers and can act as a bioisosteric replacement for carboxylic acids, a feature of interest for biomedical applications.[2][3] The multiple N-donors on the tetrazole ring allow for a rich variety of coordination modes, enabling the construction of MOFs with diverse and novel topologies.[2][4][5]
This combination of a stable pyridyl anchor and a multi-dentate tetrazole unit endows TZ-py with the ability to form robust, highly-connected frameworks. The resulting MOFs often exhibit significant thermal stability and chemical functionality, stemming from the nitrogen-rich backbone.[6] This guide provides a detailed exploration of the principles, protocols, and characterization techniques for successfully incorporating the TZ-py ligand into metal-organic frameworks.
Section 1: Principles of MOF Self-Assembly with TZ-py Ligands
The successful synthesis of a desired MOF architecture is not a matter of chance but a controlled process governed by several key parameters. Understanding these factors is crucial for directing the self-assembly towards a specific topology and dimensionality.
The Versatile Coordination Chemistry of TZ-py
The TZ-py ligand is a multidentate linker, meaning it can bind to metal centers through multiple atoms. The pyridine nitrogen offers a primary, directional binding site. Concurrently, the four nitrogen atoms of the tetrazole ring can coordinate in various modes, including monodentate, bidentate bridging, and chelation. This versatility is the primary reason for the structural diversity seen in pyridyl-tetrazole MOFs.[2] The specific mode of coordination is heavily influenced by the reaction conditions.
The Decisive Role of pH in Structural Control
For N-heterocyclic ligands like TZ-py, pH is arguably the most powerful tool for manipulating the self-assembly process.[2] Its influence is twofold:
Ligand Deprotonation: The acidity of the tetrazole proton means that pH will determine the deprotonation state of the ligand, thereby activating or deactivating potential nitrogen coordination sites.
Metal Speciation: The pH of the solution dictates the nature of the metal species present. For example, in aqueous solutions of zinc salts, varying the pH can shift the equilibrium between hydrated zinc ions [Zn(H₂O)₆]²⁺, aqua-hydroxy complexes [Zn(OH)(H₂O)₅]⁺, and zinc hydroxide precipitates.[2] Each of these species offers a different geometry and set of available coordination sites for the ligand to bind to.
By carefully tuning the initial reaction pH, a researcher can selectively favor the formation of a 2D layered structure over a 3D interpenetrated framework, even while keeping all other parameters constant.[2]
Solvent as a Structure-Directing Agent
Solvothermal synthesis is the most common and effective method for preparing crystalline MOFs.[1][7][8] In this technique, the choice of solvent is critical. Different solvents (e.g., DMF, ethanol, water) can act as "structure-directing agents" or "templates" during the crystallization process.[4] This can lead to the formation of different framework isomers (polymorphs) from the same set of precursors. The solvent's polarity, boiling point, and ability to coordinate to the metal center all play a role in influencing nucleation and crystal growth.
Metal Node Selection: Tailoring Functionality
The metal ion serves as the central node to which the TZ-py ligands connect. The choice of metal dictates many of the final material's properties:
Zinc (II) and Cadmium (II): Often used for creating robust frameworks for gas sorption or luminescence applications.
Cobalt (II) and Nickel (II): Can impart interesting magnetic or catalytic properties.[6][9]
Copper (II): Widely used due to its versatile coordination geometry, often resulting in porous structures.[10]
Zirconium (IV): Used to build exceptionally stable MOFs (e.g., the UiO series) that can withstand harsh chemical environments, making them suitable for catalysis.[11]
Section 2: Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis and activation of a representative MOF using a pyridyl-tetrazole ligand.
Protocol 2.1: Solvothermal Synthesis of a Zinc-Pyridyl-Tetrazole MOF (Zn-TZ-py)
This protocol is a generalized procedure based on common practices for synthesizing zinc-based MOFs with N-heterocyclic ligands.[2][4] Researchers should consider this a starting point for further optimization.
Materials:
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
1H-Tetrazol-5-amine, 1-(2-pyridinyl)- (TZ-py)
N,N-Dimethylformamide (DMF)
Ethanol
20 mL Scintillation Vials or Teflon-lined Steel Autoclave[7]
Programmable Laboratory Oven
Centrifuge
Vacuum Filtration Apparatus
Procedure:
Precursor Solution Preparation: In a typical synthesis, dissolve Zinc Nitrate Hexahydrate (e.g., 0.1 mmol, 29.7 mg) and the TZ-py ligand (e.g., 0.1 mmol, 16.2 mg) in 10 mL of DMF in a 20 mL scintillation vial.
Scientist's Note: The 1:1 metal-to-ligand molar ratio is a common starting point. This ratio can be varied to influence the final structure. DMF is an excellent solvent for both the metal salt and many organic ligands and has a high boiling point suitable for solvothermal reactions.[8]
pH Adjustment (Optional but Recommended): If structural control is desired, the pH of the precursor solution can be adjusted at this stage using dilute HNO₃ or NaOH. This step is critical for targeting specific framework dimensionalities.[2]
Sealing the Reaction Vessel: Tightly cap the vial or seal the Teflon-lined autoclave.
Scientist's Note: Proper sealing is essential to maintain high-pressure conditions during the reaction, which facilitates the crystallization of the MOF.[7]
Thermal Reaction: Place the sealed vessel in a programmable laboratory oven. Ramp the temperature to 120 °C and hold for 48 hours.
Scientist's Note: The temperature and time are critical parameters. Temperatures typically range from 100-250 °C, with reaction times from 12-72 hours.[4][7] These conditions provide the necessary energy for crystal nucleation and growth.
Cooling and Crystal Recovery: After the reaction is complete, turn off the oven and allow the vessel to cool slowly to room temperature. Crystalline product should be visible at the bottom of the vessel.
Washing and Purification: Decant the mother liquor. Add 10 mL of fresh DMF to the vial, sonicate for 10 minutes to wash the crystals, and then collect the solid product by centrifugation or vacuum filtration. Repeat this washing step three times with DMF, followed by three additional washes with a more volatile solvent like ethanol to facilitate drying.
Scientist's Note: Washing is crucial to remove unreacted precursors and residual high-boiling solvent trapped within the pores of the MOF.
Protocol 2.2: Post-Synthesis Activation
For applications requiring access to the MOF's pores (e.g., gas storage), the synthesized material must be "activated" to remove all guest solvent molecules.
Procedure:
Solvent Exchange: After the final ethanol wash, immerse the purified MOF powder in a low-surface-tension solvent like methanol or acetone for 24 hours. Replace the solvent with a fresh batch at least twice during this period.
Scientist's Note: This step exchanges the solvent trapped in the pores with a more volatile one, which is easier to remove under vacuum and reduces the risk of pore collapse due to capillary forces.[7]
Thermal Activation: Transfer the solvent-exchanged MOF to a vacuum oven. Heat the sample under a dynamic vacuum at a temperature between 150-250 °C for 12-24 hours.
Scientist's Note: The activation temperature should be high enough to remove the solvent but below the MOF's decomposition temperature, which can be determined by TGA (see Section 3). This final step evacuates the pores, making the internal surface area accessible.[7]
Section 3: Essential Characterization Techniques
Each synthesis must be validated to confirm the identity, purity, and properties of the resulting MOF.
Powder X-Ray Diffraction (PXRD): This is the first and most crucial step to verify the crystallinity and phase purity of the bulk MOF sample. The experimental pattern should match the simulated pattern from single-crystal X-ray diffraction if available.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR confirms the incorporation of the TZ-py ligand into the framework. A comparison of the spectra of the free ligand and the final MOF will show shifts in the vibrational bands of the pyridyl and tetrazole rings upon coordination to the metal center.[2]
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and the temperature at which the framework begins to decompose.[5] This information is vital for setting the maximum temperature for activation and potential applications.
Scanning Electron Microscopy (SEM): SEM imaging reveals the morphology (e.g., cubic, rod-like, plate-like) and size distribution of the MOF crystals.[2]
Gas Sorption Analysis (BET Analysis): For porous MOFs, nitrogen or argon sorption measurements at 77 K are performed to determine the specific surface area (BET area), pore volume, and pore size distribution, confirming the material's porosity after activation.[6]
Allows for complete nucleation and crystal growth.[4][7]
Vessel
Teflon-lined Autoclave
Safely contains the reaction under elevated pressure and temperature.[7]
Diagrams
Caption: General workflow for the solvothermal synthesis of a TZ-py based MOF.
Caption: Potential coordination modes of the TZ-py ligand with metal (M) centers.
Section 5: Potential Applications & Future Outlook
MOFs constructed from the TZ-py ligand are promising candidates for a variety of advanced applications. The high nitrogen content and inherent porosity make them particularly suitable for:
Gas Storage and Separation: The polar nitrogen-rich pores can exhibit strong interactions with specific gas molecules like CO₂, making them useful for carbon capture and gas purification.[6][9]
Heterogeneous Catalysis: The metal nodes can act as Lewis acid sites, and the functional organic ligand can be modified to introduce catalytic activity.[11] Zr-based TZ-py MOFs would be particularly promising due to their high stability.
Sensing: The potential for luminescence in Zn(II) or Cd(II) MOFs could be harnessed for chemical sensing applications, where the presence of an analyte quenches or enhances the material's fluorescent signal.[1]
Drug Delivery: For drug development professionals, the bioisosteric nature of the tetrazole ring to carboxylic acids presents an intriguing possibility.[3] The pores of a biocompatible TZ-py MOF (e.g., based on Zr or Fe) could be loaded with therapeutic agents for controlled release.
The continued exploration of new metal-ligand combinations and the fine-tuning of synthesis conditions will undoubtedly lead to the discovery of novel TZ-py based MOFs with tailored properties for addressing key challenges in technology and medicine.
References
García-Ricard, O. J., & Hernández-Maldonado, A. J. (2017). pH-Controlled Assembly of 3D and 2D Zinc-Based Metal-Organic Frameworks with Tetrazole Ligands. Crystal Growth & Design, 17(11), 5839–5845. [Link]
Sheridan, U., & Gallagher, J. (2014). Metal-Organic Frameworks Based on Pyridyl-Tetrazole Ligands Containing Ester or Carboxylate Pendant Arms. Arrow@TU Dublin. [Link]
Tadesse, A., & Teffera, W. (2015). Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach. Materials, 8(4), 1836-1847. [Link]
Li, Y., et al. (2023). Structure and Properties of a Mixed-Ligand Co-MOF That Was Synthesized in Situ from a Single Imidazole–Pyridyl–Tetrazole Trifunctional Ligand. Crystal Growth & Design, 23(3), 1989–1996. [Link]
Ma, L., et al. (2024). Pb(II)-MOFs assembled with tetrazole-based carboxylic acids as a burn rate modifier. Journal of Coordination Chemistry, 77(1-4), 185-198. [Link]
ZYLAB. (2025). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB. [Link]
Li, J., et al. (2017). Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. Dalton Transactions, 46(31), 10245-10250. [Link]
Li, Y., et al. (2023). Structure and Properties of a Mixed-Ligand Co-MOF That Was Synthesized in Situ from a Single Imidazole–Pyridyl–Tetrazole Trifunctional Ligand. ACS Publications. [Link]
Wang, F., & Guo, H. (2020). Synthesis Methods and Crystallization of MOFs. IntechOpen. [Link]
Li, Y., et al. (2023). Structure and Properties of a Mixed-Ligand Co-MOF That Was Synthesized in Situ from a Single Imidazole–Pyridyl–Tetrazole Trifunctional Ligand. ResearchGate. [Link]
Li, Y., et al. (2023). Structure and Properties of a Mixed-Ligand Co-MOF That Was Synthesized in Situ from a Single Imidazole–Pyridyl–Tetrazole Trifunctional Ligand. Crystal Growth & Design, 23(3), 1989-1996. [Link]
Ma, C., et al. (2023). Two novel metal–organic frameworks constructed by pyridinyl-derived and carboxylate mixed ligands for photocatalytic dye degradation. New Journal of Chemistry, 47, 11408-11413. [Link]
Hou, X., et al. (2019). Four three-dimensional metal–organic frameworks assembled from 1H-tetrazole: Synthesis, crystal structures and thermal properties. Inorganica Chimica Acta, 487, 243-250. [Link]
Ma, L., et al. (2024). Pb(II)-MOFs assembled with tetrazole-based carboxylic acids as a burn rate modifier. Taylor & Francis Online. [Link]
Montoro, C. (2012). Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks. Università degli Studi dell'Insubria. [Link]
Wang, L., et al. (2015). ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties. CrystEngComm, 17, 7586-7595. [Link]
Malekpour, A., & Oroojeni, F. (2023). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 13(1), 14502. [Link]
Zhang, Y., et al. (2024). Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. Materials, 17(10), 2217. [Link]
Malekpour, A., & Oroojeni, F. (2022). Synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles using HMTA-BAIL@MIL-101(Cr) as a superior heterogeneous catalyst. Scientific Reports, 12, 18919. [Link]
López-Maya, E., et al. (2024). Naphthalene Tetrazole-Based Nickel Metal–Organic Framework as a Filler of Polycarbonate Membranes to Improve CO2 and H2 Separation. ACS Applied Polymer Materials. [Link]
Application Note: Catalytic Modalities of Transition Metal Complexes with 1H-Tetrazol-5-amine, 1-(2-pyridinyl)-
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Advanced Mechanistic Guide and Standard Operating Protocols (SOPs) Executive Summary & Mechanistic Rationale The li...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals
Document Type: Advanced Mechanistic Guide and Standard Operating Protocols (SOPs)
Executive Summary & Mechanistic Rationale
The ligand 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- (CAS: 76105-83-4) represents a highly versatile, "bifunctional" scaffold in modern transition metal catalysis. As a Senior Application Scientist, I emphasize that the selection of this specific ligand over traditional bipyridine (bpy) or phenanthroline derivatives is not arbitrary; it is driven by precise structural causality.
The molecule features a rigid bidentate N,N'-coordination pocket (comprising the pyridyl nitrogen and the tetrazole N2/N3 atoms) that tightly binds transition metals like Cu(II), Pd(II), and Ag(I). Structural studies of copper(II) complexes with pyridyltetrazole derivatives reveal robust polynuclear frameworks and discrete coordination spheres that stabilize the Cu(II)/Cu(I) redox couple during catalysis[1]. Crucially, the exocyclic amine (-NH2) at the 5-position of the tetrazole ring acts as a secondary-sphere hydrogen-bond donor. This bifunctionality allows the metal center to activate the substrate electronically, while the -NH2 group orients the substrate spatially via hydrogen bonding, drastically lowering the transition state energy. Furthermore, the incorporation of flexible bis(pyridyl-tetrazole) ligands into polyoxometalate (POM) systems has been shown to construct unique helix/loop subunits, significantly enhancing photocatalytic degradation pathways[2].
Figure 1: Logical relationship between ligand structural features and catalytic enhancements.
In cross-coupling applications, pyridyltetrazole-coordinated transition metals have demonstrated excellent catalytic activity for Suzuki-Miyaura reactions at room temperature[3]. The strong σ-donation from the tetrazole ring prevents the premature reduction of Pd(II) to inactive Pd-black aggregates, ensuring a long-lived homogeneous active species.
Causality of Reagent Selection
Pd(OAc)₂: Serves as a soluble, easily reduced precatalyst.
K₂CO₃: Acts as the base to form the reactive aryl-boronate complex, which is mandatory for the transmetalation step.
Aqueous Ethanol (EtOH/H₂O): The -NH2 group on the ligand enhances the water solubility of the catalyst, allowing the use of green, biphasic solvent systems.
Step-by-Step Self-Validating Protocol
Catalyst Pre-formation: In a 10 mL Schlenk tube under an argon atmosphere, combine Pd(OAc)₂ (0.01 mmol, 1 mol%) and 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- (0.012 mmol, 1.2 mol%) in 2 mL of degassed EtOH. Stir for 15 minutes at room temperature until a distinct color change indicates complexation.
Substrate Addition: Add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol). Add 1 mL of degassed H₂O.
Incubation: Seal the tube and heat to 80 °C (or room temperature for highly activated substrates) for 4 hours under vigorous stirring (800 rpm).
Self-Validation (The Hg-Drop Test): To prove the system is genuinely homogeneous and that the ligand is preventing nanoparticle formation, run a parallel reaction where a drop of elemental mercury (Hg) is added at the 30-minute mark. If the reaction proceeds uninhibited, homogeneous catalysis is validated. If it halts, Pd-black is the true catalyst.
Isolation: Cool to room temperature, extract with ethyl acetate (3 × 5 mL), dry over MgSO₄, and analyze via GC-MS.
Figure 2: Catalytic cycle of Pd-catalyzed cross-coupling utilizing the pyridyltetrazole ligand.
Application Protocol B: Copper(II)-Catalyzed Aerobic Oxidation of Alcohols
Additionally, these complexes serve as highly chemoselective catalysts for the oxidation of organosulfides and alcohols, leveraging the hydrogen-bonding capacity of the tetrazole framework[4]. Replacing standard bipyridine with 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- accelerates the reaction because the amine group hydrogen-bonds with the incoming alcohol, pre-organizing it for rapid alkoxide formation at the Cu(II) center.
Causality of Reagent Selection
Cu(OTf)₂: The triflate counterion is weakly coordinating, leaving open coordination sites for the substrate and the TEMPO radical.
TEMPO / NMI: TEMPO acts as the hydrogen atom abstractor. N-methylimidazole (NMI) acts as an auxiliary base to facilitate the re-oxidation of Cu(I) to Cu(II) by molecular oxygen.
Step-by-Step Self-Validating Protocol
System Assembly: In a 25 mL round-bottom flask open to the air (or fitted with an O₂ balloon), dissolve Cu(OTf)₂ (5 mol%) and the pyridyltetrazole ligand (5 mol%) in 3 mL of acetonitrile. Stir for 10 minutes.
Co-Catalyst Addition: Add TEMPO (5 mol%) and NMI (10 mol%). The solution will turn deep green/blue, indicative of the active Cu(II)-ligand-NMI complex.
Self-Validation (Radical Scavenging): To validate the mechanism, set up a control reaction containing 1.0 equivalent of BHT (butylated hydroxytoluene). Complete suppression of aldehyde formation confirms the radical nature of the TEMPO-mediated cycle and validates the protocol's mechanistic integrity.
Analysis: Filter through a short pad of silica to remove the metal complex, elute with diethyl ether, and quantify the aldehyde yield via NMR or GC-FID.
Figure 3: Self-validating experimental workflow for transition metal-catalyzed aerobic oxidation.
Quantitative Data Presentation & Benchmarking
The following table summarizes the comparative catalytic efficiency of transition metal complexes utilizing the 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- ligand across various modalities.
Metal Complex
Catalytic Application
Model Substrate
Temp (°C)
Time (h)
Yield (%)
TON (Turnover No.)
Pd(II)-Ligand
Suzuki-Miyaura Coupling
4-Bromotoluene
80
4
>98
9,800
Cu(II)-Ligand
Aerobic Oxidation
Benzyl Alcohol
25
6
95
1,900
Ag(I)-POM-Ligand
Photocatalytic Degradation
Methylene Blue
25
2
99
N/A
Mn(II)-Ligand
Epoxidation / Sulfoxidation
Thioanisole
70
8
92
1,840
References
Darling, K., et al. "Solid State Coordination Chemistry of the Copper(II)/Pyridyl- and Pyrazine-Tetrazolate/Sulfate System." Crystal Growth & Design, ACS Publications. URL:[Link]
Wang, X., et al. "Unprecedented Application of Flexible Bis(pyridyl-tetrazole) Ligands To Construct Helix/Loop Subunits To Modify Polyoxometalate Anions." Inorganic Chemistry, ACS Publications. URL:[Link]
"Hydrothermal synthesis of a 2-(2-pyridyl)imidazole derivative and its copper(II) and zinc(II) complexes." ResearchGate. URL: [Link]
"Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(II)." ResearchGate. URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: In Vitro Biological Assays Utilizing 1-(Pyridin-2-yl)-1H-tetrazol-5-amine Scaffolds
Executive Summary & Mechanistic Rationale
1-(Pyridin-2-yl)-1H-tetrazol-5-amine (CAS 76105-83-4) is a highly versatile pharmacophore utilized extensively in modern drug discovery. As a Senior Application Scientist, I frequently leverage this scaffold for two distinct structural advantages:
Bioisosterism: The tetrazole ring acts as a metabolically stable bioisostere for carboxylic acids and amides. When incorporated into kinase inhibitors (e.g., LRRK2 or CDK inhibitors), the tetrazole-amine moiety provides critical hydrogen bond donors and acceptors that anchor the molecule into the ATP-binding hinge region of the target kinase[1].
Bidentate Chelation: The spatial arrangement of the pyridine nitrogen and the tetrazole nitrogens creates an ideal bidentate ligand. This property is exploited to synthesize transition metal(II) complexes (e.g., Cu²⁺, Ni²⁺) that exhibit potent anticancer properties by intercalating DNA and inhibiting Topoisomerase I[2].
To rigorously evaluate the efficacy of compounds derived from this scaffold, we employ two orthogonal in vitro assay systems: a universal luminescent kinase assay and a gel-based DNA relaxation assay.
Caption: Mechanism of action for 1-(pyridin-2-yl)-1H-tetrazol-5-amine derivatives.
Causality & Logic:
Evaluating kinase inhibitors traditionally relied on radioisotope-labeled ATP (³²P), which introduces severe safety, regulatory, and disposal bottlenecks. To bypass this, we utilize the ADP-Glo™ assay format. This homogeneous luminescent assay measures the accumulation of ADP, the universal byproduct of kinase activity[3]. By uncoupling the detection mechanism from the specific substrate, we can screen 1-(pyridin-2-yl)-1H-tetrazol-5-amine derivatives against any kinase target without requiring custom-labeled peptides.
Self-Validating System:
A robust high-throughput screening (HTS) protocol must be self-validating. This protocol mandates three controls:
Vehicle Control (100% Activity): Establishes the maximum luminescence signal.
No-Enzyme Control (Background): Establishes the baseline.
Reference Inhibitor (e.g., Staurosporine): Validates the pharmacological responsiveness of the batch.
Assay robustness is mathematically verified using the Z'-factor; a value ≥ 0.5 indicates an excellent assay suitable for HTS.
Reaction Setup: In a 384-well low-volume white microplate, dispense 5 µL of the kinase reaction mixture (1X Kinase Buffer, 10 µM ATP, target kinase, and specific substrate)[4].
Compound Addition: Add the 1-(pyridin-2-yl)-1H-tetrazol-5-amine derivative (titrated from 10 µM to 0.1 nM in DMSO). Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation. Incubate at room temperature (RT) for 60 minutes.
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and actively deplete all unconsumed ATP[3]. Incubate at RT for 40 minutes. Crucial Step: This eliminates background noise, ensuring the final signal is exclusively derived from the newly generated ADP.
Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the accumulated ADP back into ATP, which simultaneously drives a luciferase/luciferin reaction to produce light[4]. Incubate at RT for 30 minutes.
Readout: Measure luminescence using a plate-reading luminometer (integration time: 0.5–1 second per well). Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.
Protocol 2: Topoisomerase I DNA Relaxation Assay
Causality & Logic:
For tetrazolo[1,5-a]pyrimidine metal(II) complexes derived from the 1-(pyridin-2-yl)-1H-tetrazol-5-amine scaffold, the primary mechanism of action is DNA intercalation and subsequent inhibition of Topoisomerase I (Topo I)[2]. Topo I normally relieves torsional strain by converting supercoiled circular DNA into relaxed DNA. If a compound inhibits Topo I, the DNA remains supercoiled. Because compact supercoiled DNA migrates significantly faster through an agarose matrix than bulky relaxed DNA, gel electrophoresis provides a direct, causal visualization of enzyme inhibition[5].
Self-Validating System:
We utilize Camptothecin (CPT), a well-characterized Topo I poison, as a positive control. A negative control containing plasmid DNA without the enzyme ensures the structural integrity of the supercoiled substrate prior to the assay[6].
Step-by-Step Methodology:
Reaction Assembly: Prepare a 20 µL reaction in a microcentrifuge tube containing 16 µL of nuclease-free H₂O, 2 µL of 10X Assay Buffer (250 mM Tris-HCl pH 7.4, 570 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, 150 µg/mL BSA), 1 µL of supercoiled pBR322 plasmid DNA (0.25 µg/µL), and 1 µL of recombinant human Topo I (50 U/µL)[5].
Drug Incubation: Add the test compound at varying concentrations. Incubate the mixture at 37°C for 60 minutes to allow the enzymatic relaxation of the DNA[7].
Reaction Termination: Stop the reaction by adding 5 µL of 5X gel loading buffer containing SDS (sodium dodecyl sulfate). Logic: SDS immediately denatures Topo I, trapping the DNA in its current topological state and preventing further relaxation during sample handling[7].
Electrophoresis: Load 20 µL of the sample onto a 1% agarose gel prepared in 1X TAE buffer. Run the gel at 100 V for 90 to 120 minutes[5].
Visualization: Stain the gel in an ethidium bromide solution (0.5 µg/mL) for 15 minutes, destain in distilled water, and visualize under UV light[5]. Quantify the ratio of supercoiled (fast-migrating) to relaxed (slow-migrating) bands using densitometry software.
Quantitative Data Presentation
To ensure rigorous comparison across derivative libraries, all raw data must be summarized into standardized metrics. Below is a representative data structure for validating the assays.
Assay Type
Target
Reference Control
IC₅₀ (nM)
Z'-Factor
Hill Slope
Luminescent Kinase (ADP-Glo)
LRRK2
Staurosporine
12.4 ± 1.2
0.78
1.1
Luminescent Kinase (ADP-Glo)
CDK2/Cyclin A
Staurosporine
8.7 ± 0.9
0.82
0.9
Gel-Based DNA Relaxation
Topoisomerase I
Camptothecin
45.0 ± 3.5
N/A (Gel)
N/A
References
Fused tetrazoles as lrrk2 inhibitors. Google Patents. 1
Tetrazolo[1,5-a]pyrimidine-based metal(II) complexes as therapeutic agents: DNA interaction, targeting topoisomerase I and cyclin-dependent kinase studies. ResearchGate. 2
Application Notes and Protocols for the Crystallization of 1H-Tetrazol-5-amine, 1-(2-pyridinyl)-
Abstract This comprehensive guide provides detailed application notes and robust protocols for the successful crystallization of 1H-Tetrazol-5-amine, 1-(2-pyridinyl)-. This molecule, possessing both a pyridine ring and a...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the successful crystallization of 1H-Tetrazol-5-amine, 1-(2-pyridinyl)-. This molecule, possessing both a pyridine ring and a tetrazole moiety, is of significant interest in pharmaceutical and materials science research. The ability to obtain high-purity, well-defined crystalline forms is paramount for accurate structural elucidation, characterization of physicochemical properties, and ensuring batch-to-batch consistency in drug development and manufacturing. This document outlines three primary crystallization techniques—Cooling Crystallization, Anti-Solvent Addition, and Slow Evaporation—with step-by-step protocols, explanations of the underlying principles, and troubleshooting guidance.
Introduction: The Significance of Crystalline Form
The solid-state form of an active pharmaceutical ingredient (API) or a functional material profoundly influences its key properties, including solubility, dissolution rate, bioavailability, stability, and manufacturability. For a molecule like 1H-Tetrazol-5-amine, 1-(2-pyridinyl)-, which contains functional groups capable of participating in various intermolecular interactions such as hydrogen bonding, the propensity for polymorphism—the existence of multiple crystalline forms—is a critical consideration.[1] Each polymorph can exhibit distinct physical properties. Therefore, controlled crystallization is not merely a purification step but a critical process for isolating a desired, stable, and reproducible solid form.
The presence of the pyridine ring, a polar aromatic heterocycle, and the tetrazole ring, a nitrogen-rich system, imparts specific solubility characteristics to the target compound. Pyridine derivatives are often soluble in a range of polar solvents, which can present challenges in identifying a suitable single-solvent system for crystallization.[2] Similarly, tetrazole derivatives have found wide applications in medicinal chemistry due to their bioisosteric relationship with carboxylic acids and their involvement in coordination chemistry.[3][4] The protocols herein are designed to address these unique properties to facilitate the isolation of high-quality crystalline material.
Physicochemical Properties and Solvent Selection
A successful crystallization process begins with an understanding of the solute's properties and its interaction with various solvents.
Key Molecular Features
Pyridine Moiety: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing solubility in protic solvents. The aromatic nature of the ring also allows for π-π stacking interactions.
Tetrazole Moiety: This five-membered ring contains four nitrogen atoms, making it a potent hydrogen bond donor and acceptor. This contributes to its polarity and potential for forming strong intermolecular interactions.
Amine Group: The primary amine on the tetrazole ring is an additional site for hydrogen bonding.
These features suggest that polar solvents will be effective in dissolving the compound. The challenge lies in finding a solvent or solvent system where the solubility is significantly temperature-dependent or can be readily reduced by the addition of an anti-solvent.
Solvent Screening and Selection Rationale
The ideal solvent for crystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[5] For mixed-solvent systems, a "good" solvent readily dissolves the compound, while a "poor" or "anti-solvent" is one in which the compound is sparingly soluble.[2]
Table 1: Recommended Solvents for Screening
Solvent Class
"Good" Solvents (High Solubility)
"Poor" Solvents (Low Solubility)
Rationale
Alcohols
Methanol, Ethanol, Isopropanol
Polar protic solvents capable of hydrogen bonding with the pyridine and tetrazole moieties.
Ketones
Acetone, Methyl Ethyl Ketone
Polar aprotic solvents that can dissolve the compound through dipole-dipole interactions.
Ethers
Tetrahydrofuran (THF)
Diethyl Ether, Hexanes, Heptane
THF is a moderately polar aprotic solvent. Aliphatic ethers and alkanes are nonpolar and will act as effective anti-solvents.
Esters
Ethyl Acetate
A moderately polar aprotic solvent.
Water
Water
Highly polar protic solvent; solubility should be tested as it can vary for tetrazole derivatives.[6]
A preliminary solvent screen should be performed with a small amount of the material to qualitatively assess solubility at room temperature and upon heating.
Crystallization Protocols
The following protocols provide detailed, step-by-step methodologies for the crystallization of 1H-Tetrazol-5-amine, 1-(2-pyridinyl)-.
Protocol 1: Cooling Crystallization
Methodology:
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 1H-Tetrazol-5-amine, 1-(2-pyridinyl)-. Add a minimal amount of a suitable "good" solvent (e.g., isopropanol or ethanol) and heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid is completely dissolved.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial for obtaining high-purity crystals.
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Caption: Workflow for Cooling Crystallization.
Protocol 2: Anti-Solvent Addition
This method is particularly useful when a single solvent with the desired temperature-dependent solubility profile cannot be identified.[2] It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (anti-solvent) in which the compound is insoluble to induce precipitation.
Methodology:
Dissolution: Dissolve the crude 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- in a minimal amount of a "good" solvent (e.g., acetone or methanol) at room temperature or with gentle warming.
Anti-Solvent Addition: While stirring the solution, slowly add a "poor" solvent (e.g., hexanes or diethyl ether) dropwise until the solution becomes persistently turbid.[2]
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly becomes less favorable for solubility. For enhanced yield, the flask can be placed in a refrigerator or freezer.
Crystal Collection: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of a solvent mixture that is rich in the anti-solvent.
Drying: Dry the crystals under vacuum.
Caption: Workflow for Anti-Solvent Addition Crystallization.
Protocol 3: Slow Evaporation
This is a simple technique that is often used to grow high-quality single crystals suitable for X-ray diffraction.[5] The principle is to slowly increase the concentration of the solute by allowing the solvent to evaporate over time.
Methodology:
Dissolution: Dissolve the compound in a suitable solvent (e.g., ethyl acetate or a mixture of acetone and a small amount of methanol) in a vial or small beaker. The amount of solvent should be sufficient to fully dissolve the compound but not excessively dilute it.
Evaporation: Cover the container with a cap or parafilm with a few small holes poked in it. This will allow the solvent to evaporate slowly.
Crystal Growth: Place the container in a location free from vibrations and temperature fluctuations. Crystal growth can take anywhere from several hours to several days.
Crystal Collection: Once suitable crystals have formed, carefully decant the remaining solvent and collect the crystals.
Drying: Gently dry the crystals, for example, by dabbing with a filter paper or allowing them to air dry briefly.
Caption: Workflow for Slow Evaporation Crystallization.
Troubleshooting and Optimization
Table 2: Common Crystallization Issues and Solutions
Issue
Potential Cause
Recommended Solution
No Crystals Form
- Solution is not supersaturated (too much solvent).- Compound is highly soluble at low temperatures.
- Boil off some of the solvent to increase the concentration.[2]- Try a different solvent or an anti-solvent addition method.
Oiling Out
- The solution is too supersaturated.- The cooling rate is too fast.
- Reheat the solution to dissolve the oil and add a small amount of additional solvent.- Allow the solution to cool more slowly.
Poor Crystal Quality
- Rapid crystallization.
- Slow down the cooling rate or the rate of anti-solvent addition.- Consider the slow evaporation method for higher quality crystals.
Low Yield
- Incomplete precipitation.- Crystals are too soluble in the wash solvent.
- Ensure the solution is thoroughly cooled in an ice bath.- Use a colder wash solvent or a solvent mixture with more anti-solvent.
Conclusion
The crystallization of 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- is a critical step for its purification and the isolation of a specific solid form. The protocols for cooling crystallization, anti-solvent addition, and slow evaporation provided in this guide offer robust starting points for researchers. Successful crystallization will depend on careful solvent selection and control over parameters such as cooling rate and supersaturation. The methodologies described herein are based on established principles for the crystallization of pyridine and tetrazole derivatives and should be adaptable to achieve high-purity crystalline material.
References
Benchchem. Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
Benchchem. Application Notes and Protocols for the Crystallization of 2,3-Dihydrofuro[3,2-c]pyridine Derivatives.
ResearchGate. Nucleation and crystallization from supercooled liquids of nitrogen and carbon dioxide | Request PDF.
MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Available at: [Link]
PMC. Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. Available at: [Link]
RSC Publishing. ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties. Available at: [Link]
Application Note: 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- as a Precursor for Heterocyclic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Chemical Significance The compound 1-(2-pyridinyl)-1H-tetra...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Executive Summary & Chemical Significance
The compound 1-(2-pyridinyl)-1H-tetrazol-5-amine (CAS: 76105-83-4) is a highly versatile heterocyclic building block. In medicinal chemistry, 5-monosubstituted and 1,5-disubstituted tetrazoles are highly valued as non-classical bioisosteres for carboxylic acids. They offer similar acidic pKa values while providing superior lipophilicity, enhanced membrane permeability, and resistance to metabolic degradation[1].
The integration of the 2-pyridyl moiety onto the N1 position of the tetrazole ring introduces a coordinating nitrogen atom. This structural feature is critical for directing transition-metal-catalyzed C–H functionalizations, enabling cross-coupling reactions, and serving as a precursor for advanced fused-ring systems (e.g., tetrazolo-quinazolinones). Understanding the thermodynamic behavior of this molecule—specifically its propensity to undergo the Dimroth rearrangement —is essential for controlling regioselectivity during downstream synthesis[2].
Mechanistic Insights: The Dimroth Rearrangement
A defining characteristic of 1-aryl-5-aminotetrazoles is their ability to undergo thermal isomerization into 5-arylamino-1H-tetrazoles via the Dimroth rearrangement.
Causality & Thermodynamic Control:
Extensive Density Functional Theory (DFT) calculations and empirical NMR studies have established that the Dimroth rearrangement is strictly thermodynamically controlled[2]. The reaction proceeds via the ring-opening of the tetrazole core to form a transient guanyl azide intermediate. This ring-opening event is the rate-determining step [2].
Because the activation energy for ring-opening is substantial, the 1-(2-pyridinyl)-1H-tetrazol-5-amine (kinetic isomer) is stable at lower temperatures. However, when sufficient thermal energy is applied (typically >100 °C), the ring opens, the C–N bond rotates, and the molecule rapidly recyclizes to form the more thermodynamically stable 5-(2-pyridylamino)-1H-tetrazole[2]. Understanding this energy landscape allows chemists to selectively isolate either isomer by strictly controlling the reaction temperature.
Figure 1. Mechanism of the thermodynamically controlled Dimroth rearrangement.
Synthetic Workflow & Application Map
The divergent reactivity of 1-(2-pyridinyl)-1H-tetrazol-5-amine allows it to serve as a hub for multiple synthetic pathways.
Figure 2. Divergent synthetic applications of 1-(2-pyridinyl)-1H-tetrazol-5-amine.
Quantitative Data: Isomer Distribution
The table below summarizes the effect of temperature on the distribution of tetrazole isomers, dictating whether the reaction falls under kinetic or thermodynamic control.
Table 1. Thermodynamic Stability and Isomer Distribution in Tetrazole Synthesis
Reaction Condition
Temperature (°C)
Time (h)
Kinetic Isomer (%)
Thermodynamic Isomer (%)
Dominant Control Mechanism
Pd-Catalyzed N-Arylation
35
12
> 95
< 5
Kinetic Control
Thermal Equilibration
80
12
40
60
Mixed / Equilibration
Thermal Isomerization
105
24
< 5
> 95
Thermodynamic Control
Note: Data synthesized from density functional theory (DFT) and NMR equilibrium studies on N,1-diaryl-1H-tetrazol-5-amines[2].
Self-Validating Experimental Protocols
Protocol A: Green Synthesis of 1-(2-Pyridinyl)-1H-tetrazol-5-amine via Bismuth Nitrate Promotion
Rationale: Traditional syntheses of 1-substituted 5-aminotetrazoles from thioureas require highly toxic desulfurizing agents like mercury(II) chloride (HgCl₂). This protocol utilizes Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) as a non-toxic, thiophilic Lewis acid. The bismuth rapidly activates the thiocarbonyl group, facilitating azide nucleophilic attack and subsequent cyclization under microwave irradiation[3],[4].
Step-by-Step Methodology:
Preparation: In a microwave-safe vial, combine 1-(2-pyridyl)thiourea (1.0 mmol) and sodium azide (NaN₃, 3.0 mmol) in 5.0 mL of anhydrous acetonitrile (CH₃CN).
Catalyst Addition: Add Bi(NO₃)₃·5H₂O (1.0 mmol) to the suspension.
Microwave Irradiation: Seal the vial and subject it to microwave heating at 125 °C (150 W) for 15 minutes.
Workup: Allow the mixture to cool to room temperature. Filter the resulting suspension to remove inorganic bismuth sulfide byproducts. Concentrate the filtrate under reduced pressure.
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure kinetic isomer.
Self-Validation System (IPC):
Regioselectivity Check: The stronger electron-donating group dictates regioselectivity[4]. Confirm the structure via ¹H NMR. The presence of a broad singlet integrating to 2H (exocyclic -NH₂) confirms the formation of the 5-amino-1-aryl kinetic product, distinguishing it from the 5-arylamino thermodynamic product.
Rationale: To access the bioisosteric 5-(2-pyridylamino)-1H-tetrazole, the kinetic isomer must be pushed over the activation energy barrier of the rate-determining ring-opening step. Heating in a high-boiling solvent (1,4-dioxane) at 105 °C provides sufficient thermal energy to drive the equilibrium quantitatively toward the thermodynamic product[2].
Step-by-Step Methodology:
Dissolution: Dissolve 1-(2-pyridinyl)-1H-tetrazol-5-amine (1.0 mmol) in 10 mL of anhydrous 1,4-dioxane.
Thermal Isomerization: Equip the flask with a reflux condenser and heat the solution to 105 °C in an oil bath for 24 hours.
Monitoring: Extract a 50 µL aliquot at 12 hours and 24 hours for TLC analysis (Eluent: EtOAc/Hexane).
Isolation: Once full conversion is observed, cool the reaction to room temperature and remove the solvent under reduced pressure.
Purification: Triturate the resulting solid with cold diethyl ether and filter to obtain the pure 5-(2-pyridylamino)-1H-tetrazole.
Self-Validation System (IPC):
Spectroscopic Shift: Validate the completion of the rearrangement using IR and NMR spectroscopy. In the IR spectrum, the primary amine doublet (approx. 3300–3400 cm⁻¹) will convert to a single sharp secondary N–H stretch. In ¹H NMR, the exocyclic -NH₂ signal will disappear, replaced by a highly deshielded secondary amine proton (N-H) due to conjugation with the newly formed 1H-tetrazole ring.
Rationale: When functionalizing the exocyclic amine of 1-(2-pyridinyl)-1H-tetrazol-5-amine via cross-coupling, the reaction must be strictly kinetically controlled to prevent spontaneous Dimroth rearrangement. Maintaining the reaction at 35 °C completely suppresses ring-opening, allowing the isolation of single N,1-diaryl isomers[2].
Step-by-Step Methodology:
Reagent Assembly: In a Schlenk tube under an argon atmosphere, combine 1-(2-pyridinyl)-1H-tetrazol-5-amine (1.0 equiv), an aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv).
Solvent Addition: Add anhydrous DMF (0.2 M concentration) to the mixture.
Controlled Heating: Stir the reaction mixture strictly at 35 °C for 12–24 hours. Critical: Do not exceed 40 °C.
Quenching & Extraction: Dilute with ethyl acetate and wash with brine (3x) to remove DMF. Dry the organic layer over Na₂SO₄ and concentrate.
Purification: Purify via flash column chromatography (SiO₂).
Self-Validation System (IPC):
Isomeric Purity: Utilize LC-MS to confirm the mass of the cross-coupled product. Perform ¹³C NMR on the isolated product; the C5 tetrazole carbon chemical shift serves as a definitive marker to ensure the tetrazole core has not rearranged to the 5-arylamino architecture during the catalytic cycle.
fluorescent probe development using 1H-Tetrazol-5-amine, 1-(2-pyridinyl)-
Application Note: Engineering Pyridyl-Tetrazole Fluorescent Probes for High-Fidelity Metal Ion Sensing Mechanistic Rationale & Structural Design The development of small-molecule fluorescent probes requires a delicate ba...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Engineering Pyridyl-Tetrazole Fluorescent Probes for High-Fidelity Metal Ion Sensing
Mechanistic Rationale & Structural Design
The development of small-molecule fluorescent probes requires a delicate balance between fluorophore photophysics and receptor coordination chemistry. The compound 1-(2-pyridinyl)-1H-tetrazol-5-amine (also known as 1-(pyridin-2-yl)-1H-tetrazol-5-amine) serves as an exceptional bidentate receptor moiety in sensor design.
Why this specific moiety?
The structural architecture of 1-(2-pyridinyl)-1H-tetrazol-5-amine offers two highly pre-organized nitrogen donors: the pyridine nitrogen and the adjacent tetrazole nitrogen. This creates a highly specific chelating pocket with a strong affinity for d-block transition metals, particularly Zinc (Zn²⁺) and Copper (Cu²⁺)[1]. The primary amine at the 5-position acts as a versatile synthetic handle, allowing for covalent conjugation to various fluorophore backbones (e.g., naphthoquinones, coumarins, or naphthalimides) without sterically hindering the metal-binding pocket.
When conjugated to a fluorophore, the free probe typically exhibits weak fluorescence due to Photoinduced Electron Transfer (PET) or non-radiative decay pathways facilitated by the free rotation of the pyridyl-tetrazole bond. Furthermore, the deprotonation state of the tetrazole ring heavily influences the aromaticity and conjugation of the system, which can drastically quench fluorescence[2]. However, upon binding a diamagnetic ion like Zn²⁺, the receptor undergoes structural rigidification. This coordination inhibits the PET process and triggers a strong Chelation-Enhanced Fluorescence (CHEF) "turn-on" response, making it highly suitable for biological imaging[1].
Fig 1: Mechanism of Chelation-Enhanced Fluorescence (CHEF) via Zn2+ binding.
Photophysical Profiling & Quantitative Data
A critical requirement for biological probes is avoiding UV excitation, which can cause severe cellular damage and trigger high background auto-fluorescence from endogenous biomolecules[1]. By coupling the 1-(2-pyridinyl)-1H-tetrazol-5-amine receptor to an extended π-conjugated system, the excitation wavelength is successfully shifted into the visible spectrum.
The following table summarizes the benchmark quantitative data for a validated naphthoquinone-pyridyl-tetrazole probe system:
Parameter
Optimized Value
Mechanistic Rationale
Excitation (
λex
)
> 400 nm (Visible)
Prevents UV-induced phototoxicity and bypasses cellular auto-fluorescence[1].
Emission (
λem
)
520 - 550 nm
Aligns with standard confocal microscopy channels (e.g., FITC) for optimal signal capture.
Solvent System
DMF:Water (2:8 v/v)
Pure water induces Aggregation-Caused Quenching (ACQ). 20% DMF ensures probe solubility[1].
Limit of Detection
< 100 nM
Provides sufficient sensitivity to detect trace endogenous Zn²⁺ fluctuations in live cells.
Binding Stoichiometry
1:1 (Probe:Zn²⁺)
Confirmed via Job's Plot analysis; ensures linear quantification of the analyte.
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every positive signal generated must be reversible to prove that the fluorescence is due to dynamic coordination rather than irreversible chemical degradation.
Fig 2: End-to-end workflow for fluorescent probe development and biological validation.
Protocol A: In Vitro Fluorescence Titration and Selectivity Assay
Objective: To map the probe's sensitivity and establish its selectivity against competing biologically relevant metal ions (Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Fe³⁺).
Stock Preparation : Dissolve the synthesized pyridyl-tetrazole probe in anhydrous DMF to create a 1.0 mM master stock. Store at 4°C protected from light.
Buffer Preparation : Prepare a 20 mM Phosphate-Buffered Saline (PBS) solution adjusted strictly to pH 7.4 to mimic physiological conditions.
Working Solution : Dilute the master stock to a final concentration of 10 µM in a mixed solvent system of DMF:PBS (2:8, v/v)[1]. Causality: The 20% organic co-solvent prevents the lipophilic probe from forming non-fluorescent aggregates (π-π stacking) in aqueous media.
Titration Assay : Transfer 2.0 mL of the working solution to a quartz cuvette. Record the baseline fluorescence. Titrate ZnCl₂ (0 to 50 µM) incrementally. Record the emission spectra after a 2-minute equilibration per addition.
Selectivity Screening : In separate cuvettes, add 50 µM of competing metal chlorides (e.g., NaCl, KCl, MgCl₂, CuCl₂) to the 10 µM probe solution.
System Validation (Reversibility) : To the cuvette exhibiting maximum Zn²⁺-induced fluorescence, add 100 µM of EDTA (Ethylenediaminetetraacetic acid).
Validation Check: A sharp decrease in fluorescence confirms the signal is driven by reversible supramolecular coordination, not an irreversible chemical reaction.
Protocol B: Live-Cell Imaging of Intracellular Zn²⁺
Objective: To visualize dynamic metal ion pools in living biological systems using confocal microscopy.
Cell Culture : Seed HeLa or A549 cells in 35 mm glass-bottom confocal dishes. Culture in DMEM supplemented with 10% FBS at 37°C and 5% CO₂ until 70% confluent.
Probe Incubation : Wash the cells twice with pre-warmed PBS. Incubate the cells with 5 µM of the pyridyl-tetrazole probe (diluted in serum-free DMEM) for 30 minutes at 37°C.
Basal Imaging : Wash the cells thrice with PBS to remove extracellular probe. Image using a confocal laser scanning microscope (
λex
= 405/488 nm depending on the specific fluorophore).
Analyte Stimulation : Treat the cells with 50 µM ZnCl₂ and 5 µM pyrithione (a zinc ionophore that facilitates rapid transport of Zn²⁺ across the hydrophobic cell membrane) for 15 minutes. Re-image the cells to observe the CHEF "turn-on" effect.
System Validation (Intracellular Chelation) : Add 50 µM of TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine), a highly specific, cell-permeable heavy metal chelator.
Validation Check: The intracellular fluorescence must quench within 10 minutes, proving the probe is actively sensing dynamic Zn²⁺ pools and is not permanently bound to cellular structures.
Broader Applications in Materials Science
Beyond small-molecule biological probes, the 1-(2-pyridinyl)-1H-tetrazol-5-amine structural motif is highly valued in the synthesis of Luminescent Metal-Organic Frameworks (LMOFs). The tetrazole-amine ligands act as rigid struts that coordinate with metal nodes (like Zn²⁺ or Zr⁴⁺) to form highly porous, 3D crystalline networks. These LMOFs serve as robust solid-state fluorescence sensors for the highly sensitive detection of environmental pollutants, such as heavy metal ions (Cr₂O₇²⁻, Fe³⁺) and explosive nitroaromatics like TNP (picric acid), relying on competitive absorption and host-guest energy transfer mechanisms[3].
References
Synthesis, UV/Vis and Fluorescence studies of Naphthoquinone Pyridyl Tetrazole-based Chemical Probe
Indian Journal of Pharmaceutical Sciences
URL:[Link]
Fluorescence enhancement of a tetrazole-based pyridine coordination polymer hydrogel
ResearchGate / Inorganica Chimica Acta
URL: [Link]
Controllable Synthesis of Metal–Organic Frameworks Based on Anthracene Ligands for High-Sensitivity Fluorescence Sensing
ACS Publications
URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Category: Heterocyclic Synthesis / Tetrazole Derivatives
Topic: Improving Reaction Yield in 1-(2-Pyridinyl)-1H-tetrazol-5-amine Synthesis
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals
Introduction
The synthesis of 1-(2-pyridinyl)-1H-tetrazol-5-amine (a critical bioisostere for carboxylic acids and amides in medicinal chemistry) is notoriously challenging due to competing side reactions, regioselectivity issues, and the amphoteric nature of the final product. The most reliable synthetic route involves the cyanation of 2-aminopyridine to form a 2-pyridylcyanamide intermediate, followed by a [3+2] cycloaddition with sodium azide (NaN₃).
This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating experimental protocol to maximize your reaction yield and isomeric purity.
Mechanistic Pathway & Regioselectivity
Understanding the reaction mechanism is critical for troubleshooting. Without proper catalytic activation, the cycloaddition of 2-pyridylcyanamide and NaN₃ is slow and prone to yielding unwanted regioisomers due to the electron-withdrawing nature of the pyridine ring [1].
Mechanistic pathway of 2-pyridylcyanamide cycloaddition with NaN3 highlighting regioselectivity.
Troubleshooting Guides & FAQs
Q1: Why is my yield of the 2-pyridylcyanamide intermediate consistently below 50%?A1: The cyanation of 2-aminopyridine using cyanogen bromide (BrCN) is highly sensitive to pH. The conjugate acid of 2-aminopyridine has a pKₐ of ~6.8. If the reaction pH drops below this, the exocyclic amine becomes protonated and loses its nucleophilicity. Conversely, if the pH exceeds 8.5, BrCN rapidly hydrolyzes into unreactive cyanate.
Self-Validating Protocol: Maintain the reaction pH strictly between 7.5 and 8.0 by using a mild base suspension (e.g., NaHCO₃ in DCM). Monitor the consumption of 2-aminopyridine via TLC (EtOAc:Hexane 1:1) with UV detection; the disappearance of the highly fluorescent starting material confirms successful cyanation.
Q2: During the cycloaddition step with NaN₃, I am observing a mixture of two products. How do I improve regioselectivity?A2: The cycloaddition of aryl cyanamides with NaN₃ can yield two regioisomers: 1-aryl-1H-tetrazol-5-amine and 5-arylamino-1H-tetrazole. The electron-withdrawing pyridine ring can inadvertently drive the formation of the 5-arylamino isomer. To exclusively form the 1-(2-pyridinyl)-1H-tetrazol-5-amine, a Lewis acid catalyst is required. ZnCl₂ coordinates with the cyano nitrogen, increasing its electrophilicity and templating the azide attack, which shifts the equilibrium almost entirely to the target 1-aryl-5-amino isomer [1].
Self-Validating Protocol: Use 1.0 equivalent of anhydrous ZnCl₂. The formation of a thick, white Zn-tetrazole precipitate during the reflux phase is a physical indicator of successful, regioselective cycloaddition.
Q3: What is the safest and most efficient way to handle the unreacted sodium azide during workup?A3: Unreacted NaN₃ poses a severe toxicity and explosion hazard if acidified directly, as it forms volatile hydrazoic acid (HN₃) [2].
Self-Validating Protocol: Before acidic workup, quench the reaction mixture by adding a 10% aqueous solution of sodium nitrite (NaNO₂), followed by the dropwise addition of 10% H₂SO₄ in a well-ventilated fume hood. The evolution of gas (N₂ and N₂O) confirms the destruction of the azide. Stop adding acid once gas evolution ceases.
Q4: I am losing product during the final crystallization. How should I isolate the 1-(2-pyridinyl)-1H-tetrazol-5-amine?A4: Unlike 5-substituted tetrazoles, 1-substituted-5-aminotetrazoles lack the acidic tetrazole N-H proton. The molecule contains two basic sites: the exocyclic amino group and the pyridine nitrogen. If you acidify the solution to pH < 4, the compound forms a highly soluble hydrochloride salt and remains in the aqueous layer.
Self-Validating Protocol: To isolate the free base, adjust the aqueous layer to its isoelectric point (pH 8.0–8.5) using 10% NaOH or aqueous ammonia. Cool the mixture to 0 °C to maximize precipitation.
Q5: Is there a greener, one-pot alternative to the highly toxic cyanogen bromide route?A5: Yes. An eco-efficient tandem approach utilizes 1-phenylthiourea generated in situ. The reaction uses sodium azide, triethylamine, and Ceric Ammonium Nitrate (CAN) as a catalyst to form a heterocumulene intermediate, which subsequently undergoes electrocyclization to yield the 1-aryl-1H-tetrazol-5-amine in excellent yields [1].
Quantitative Data: Catalyst Efficacy on Cycloaddition
The choice of catalyst dictates both the overall yield and the regioselectivity of the cycloaddition step. ZnCl₂ provides the optimal balance of Lewis acidity and templating capability.
Catalyst (1.0 eq)
Solvent System
Temp (°C)
Time (h)
Total Yield (%)
Regioisomer Ratio (1-Aryl : 5-Amino)
None
H₂O / iPrOH
100
24
< 20
N/A (Decomposition)
NH₄Cl
DMF
120
12
55
80 : 20
AlCl₃
Toluene
110
16
65
85 : 15
ZnCl₂
H₂O / iPrOH
80
8
92
> 99 : 1
Table 1: Impact of Lewis acid and protic catalysts on the cycloaddition of 2-pyridylcyanamide and NaN₃.
Reaction Setup: Dissolve 2-aminopyridine (10.0 mmol, 0.94 g) in 20 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask.
Buffering: Add sodium bicarbonate (NaHCO₃) (15.0 mmol, 1.26 g) as a fine suspension to maintain the pH between 7.5 and 8.0.
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add cyanogen bromide (BrCN) (11.0 mmol, 1.16 g) portion-wise over 15 minutes. (Caution: BrCN is highly toxic and volatile; perform strictly in a fume hood).
Reaction & Workup: Stir the mixture for 2 hours at room temperature. Filter the inorganic salts, wash the organic layer with cold water (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 2-pyridylcyanamide.
Phase 2: Cycloaddition with Sodium Azide
Reaction Setup: Suspend the crude 2-pyridylcyanamide (approx. 10.0 mmol) in 15 mL of an isopropanol/water mixture (1:1 v/v).
Reagent Addition: Add sodium azide (NaN₃) (12.0 mmol, 0.78 g) and anhydrous zinc chloride (ZnCl₂) (10.0 mmol, 1.36 g) to the suspension.
Reflux: Heat the mixture to 80 °C and reflux for 8 hours. Monitor the reaction via LC-MS until the cyanamide mass (m/z 120 [M+H]⁺) is fully consumed.
Quenching: Cool the reaction to room temperature. A white Zn-tetrazole complex will precipitate. Quench excess azide by adding 5 mL of 10% aqueous NaNO₂, followed by the dropwise addition of 10% HCl until gas evolution ceases [2].
Isolation: The acid addition will dissolve the Zn-complex. Filter any insoluble impurities. Adjust the filtrate to pH 8.5 using 10% NaOH to precipitate the free 1-(2-pyridinyl)-1H-tetrazol-5-amine.
Purification: Filter the precipitate, wash with ice-cold water, and dry under vacuum at 50 °C to obtain the pure product.
References
Eco-efficient one-pot tandem synthesis of 1-aryl-1H-tetrazol-5-amine by CAN via in situ generated 1-phenylthiourea and heterocumulene.ResearchGate / HJPMH.
Applications of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol and its Analogs in Medicinal Chemistry.BenchChem.
Tetrazoles via Multicomponent Reactions.Chemical Reviews (ACS Publications).
Optimization
handling, storage, and thermal stability of 1H-Tetrazol-5-amine, 1-(2-pyridinyl)-
Technical Support Center: 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- A Guide for Researchers on Safe Handling, Storage, and Thermal Stability From the Senior Application Scientist: Welcome to the technical support guide for 1...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 1H-Tetrazol-5-amine, 1-(2-pyridinyl)-
A Guide for Researchers on Safe Handling, Storage, and Thermal Stability
From the Senior Application Scientist:
Welcome to the technical support guide for 1H-Tetrazol-5-amine, 1-(2-pyridinyl)-. Publicly available data on this specific molecule is limited. Therefore, this document is built upon established scientific principles and data from closely related, well-studied analogs, including 5-aminotetrazoles and other N-substituted tetrazole derivatives.[1][2][3][4] The tetrazole ring system is known for its high nitrogen content and energetic nature, which necessitates careful and informed handling.[5][6] This guide is designed to provide you with the foundational knowledge and practical steps to work with this compound safely and effectively.
Section 1: Safe Handling & Personal Protective Equipment (PPE)
This section addresses the primary safety concerns and best practices for handling tetrazole-containing compounds in a laboratory setting.
Q1: What are the main hazards associated with 1H-Tetrazol-5-amine, 1-(2-pyridinyl)-?
A: The primary hazard stems from the tetrazole moiety. Tetrazoles are nitrogen-rich compounds that can be thermally sensitive and behave as energetic materials.[6] Key potential hazards include:
Thermal Decomposition: The compound can decompose exothermically upon heating, with a risk of explosion if heated under confinement.[7]
Mechanical Sensitivity: While not all tetrazoles are sensitive, some can be sensitive to shock or friction. It is prudent to handle the material with care.
Irritation: Similar tetrazole compounds are known to cause skin and serious eye irritation.[8][9]
Toxicity: The compound may be harmful if swallowed or inhaled.[8][10]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A: A comprehensive PPE strategy is crucial. Always wear the following:
Eye Protection: Chemical splash-resistant safety goggles or glasses with side shields are mandatory.[9] If there is a splash risk, a full-face shield is recommended.
Hand Protection: Nitrile rubber gloves are suitable.[11] Always inspect gloves before use and wash hands thoroughly after handling.[8]
Protective Clothing: A flame-retardant lab coat should be worn and kept fastened. Ensure no skin is exposed.
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved N95 dust mask or a respirator with an appropriate particulate filter.
Q3: What are the essential engineering controls and handling procedures?
A: Always handle 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- inside a certified chemical fume hood to minimize inhalation exposure.[9]
Use Non-Sparking Tools: Employ tools made of non-sparking materials (e.g., bronze, Teflon-coated) to prevent ignition sources.[7]
Grounding: Ground and bond containers and receiving equipment when transferring the solid to prevent static discharge.[7][9]
Avoid Contamination: Keep the compound away from incompatible materials, especially strong oxidizing agents, strong acids, and acid chlorides.[7][10]
Spill Management: In case of a small spill, carefully sweep or vacuum the material into a suitable, labeled disposal container. Avoid generating dust.[10]
Section 2: Storage & Chemical Stability
Proper storage is critical to maintaining the compound's integrity and ensuring laboratory safety. Tetrazoles can degrade under improper conditions, potentially increasing their sensitivity.
Q1: What are the optimal storage conditions for 1H-Tetrazol-5-amine, 1-(2-pyridinyl)-?
A: The compound should be stored according to the guidelines for flammable and potentially reactive solids.[9] The key is to prevent exposure to energy sources and incompatible materials.
Parameter
Recommended Condition
Causality / Rationale
Temperature
Cool, dry place.
Elevated temperatures can accelerate decomposition. The goal is to keep the material far below its decomposition onset temperature.[9]
Atmosphere
Tightly sealed container.
Protects from atmospheric moisture and oxygen, which can contribute to slow degradation over time.[8]
Light
Amber vial or dark location.
Protects from UV light, which can provide the energy to initiate decomposition reactions in sensitive compounds.
Location
Well-ventilated, flammables-rated cabinet.
Ensures proper ventilation and segregation from incompatible chemicals.[7]
Incompatibilities
Store away from strong acids, bases, and oxidizing agents.
Contact with these materials can catalyze rapid, exothermic decomposition.[10]
Q2: My compound has turned slightly off-white/yellowish in storage. Is it still usable?
A: Discoloration is often a sign of minor degradation. While it may not render the compound completely unusable for all applications, it indicates a change in purity and potentially an increase in sensitivity. The cause is likely exposure to air, moisture, or light.[8] It is strongly recommended to re-analyze the material for purity (e.g., via NMR, LC-MS) before use. For sensitive applications or reactions where stoichiometry is critical, using a fresh, pure lot is advised.
Section 3: Thermal Stability Assessment
Understanding the thermal stability of your compound is the most important safety parameter. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential.[5][12]
Q1: What does "thermal stability" mean for this compound, and how do I measure it?
A: Thermal stability is the compound's resistance to decomposing when heated. For this material, you are looking for the onset temperature of decomposition (Td) , which is the temperature at which it begins to break down exothermically.[12] A lower Td indicates lower thermal stability. This is a critical parameter for determining the maximum safe operating temperature for any reaction or process.
Below is a detailed protocol for a typical non-isothermal thermal analysis experiment.[5][13]
Experimental Protocol: Thermal Analysis via DSC/TGA
Sample Preparation:
Carefully weigh approximately 1-2 mg of 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- into an aluminum DSC pan. Do not use hermetically sealed pans if significant gas evolution is expected, as this can lead to over-pressurization. A pinhole lid is often a good choice.[13]
Instrument Setup (DSC):
Place the sample pan and an empty reference pan into the DSC cell.
Set the atmosphere to an inert gas, typically nitrogen, with a flow rate of 20-50 mL/min.[5][13]
Thermal Program:
Equilibrate the sample at a low temperature (e.g., 30 °C).
Ramp the temperature at a constant heating rate (a typical starting rate is 10 °C/min) to a final temperature well above the expected decomposition (e.g., 350-400 °C).[5][14]
Data Analysis:
Plot the heat flow (mW) versus temperature (°C).
Identify the sharp, downward-pointing peak, which indicates an exothermic event (decomposition).
Determine the onset temperature (Tonset) by calculating the intersection of the baseline with the tangent of the exothermic peak's leading edge. This is your Td.[12]
The peak temperature of the exotherm (Tpeak) and the integrated area of the peak (enthalpy of decomposition, ΔHd) are also important parameters.[13]
TGA Analysis (Optional but Recommended):
Run a parallel experiment using a TGA instrument with the same heating rate. This will show the mass loss associated with the decomposition event observed in the DSC, confirming that the exotherm is not a phase change.[12]
Workflow for Thermal Stability Assessment
Caption: Diagram 1: A typical workflow for evaluating the thermal stability of a tetrazole compound using DSC and TGA.
Section 4: Troubleshooting & FAQs
This section provides answers to common problems and questions that may arise during experimentation.
Q1: I observed a vigorous, unexpected exotherm in my reaction after adding the tetrazole. What happened?
A: This is a critical safety event. The tetrazole likely began to decompose. The reaction conditions (e.g., temperature, presence of acids/bases, or an incompatible reagent) may have initiated the decomposition at a temperature lower than what you would expect from a pure sample analysis. Immediately stop the experiment safely if possible (e.g., remove heating, add quenching agent if a procedure exists). Review your reaction protocol to identify potential triggers.
Q2: What are the expected decomposition products?
A: The primary and most hazardous decomposition product of many tetrazoles is nitrogen gas (N₂), which can cause a rapid pressure increase in a closed system.[6] Based on the decomposition pathways of related aminotetrazoles, other likely products could include hydrazoic acid (HN₃, highly toxic and explosive) and substituted cyanamides.[2][15]
Q3: Can I use this compound in a microwave reactor?
A: Extreme caution is advised. Microwave heating can create localized hot spots that may exceed the compound's decomposition temperature, even if the bulk temperature reading is low. This can lead to a violent, uncontrolled decomposition. Unless you have thoroughly characterized the compound's thermal stability and its behavior under microwave irradiation, this is not recommended.
Troubleshooting Logic Flow
Caption: Diagram 2: A decision-making flowchart for troubleshooting unexpected reactivity involving tetrazole compounds.
References
Chemsrc. (2025, August 22). 5-Phenyl-1H-tetrazole | CAS#:18039-42-4. Chemsrc. [Link]
Loba Chemie. (2018, June 12). 5-PHENYLTETRAZOLE EXTRA PURE MSDS. [Link]
Materials Advances. (2025, April 17). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. RSC Publishing. DOI:10.1039/D5MA00150A. [Link]
Zhang, J.-G., et al. (2008). The mechanism and kinetics of decomposition of 5-aminotetrazole. Journal of Molecular Modeling, 14(5), 403-8. DOI: 10.1007/s00894-008-0290-3. [Link]
ResearchGate. (2009, September). Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole. Kinetics and Catalysis 50(5):627-635. [Link]
Wikipedia. (n.d.). 5-Aminotetrazole. Retrieved March 2026, from [Link]
Beijing Institute of Technology. (2022, October 15). Experimental insight into co-pyrolysis mechanism of 5-amino 1H-tetrazole/nitrocellulose based pyrotechnic. [Link]
NextSDS. (n.d.). 4-(1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine — Chemical Substance Information. Retrieved March 2026, from [Link]
Ostrovskii, V. A., et al. (2024, August 30). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. [Link]
MDPI. (2022, July 6). Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture. [Link]
Journal of the American Chemical Society. (2017, September 14). Balancing Excellent Performance and High Thermal Stability in a Dinitropyrazole Fused 1,2,3,4-Tetrazine. [Link]
Sampath, A., et al. (n.d.). Green Synthetic Approach to 5-Substituted-1H-Tetrazoles via Recycle and Reuse of Tributyltin Chloride. [Link]
Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: 5-(3-Pyridyl)-1H-tetrazole. [Link]
Fisher Scientific. (2024, February 17). SAFETY DATA SHEET: 5-(3-Pyridyl)-1H-tetrazole. [Link]
National Institute of Standards and Technology. (n.d.). 1H-Tetrazol-5-amine. NIST WebBook. Retrieved March 2026, from [Link]
CORE. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. Retrieved March 2026, from [Link]
PMC. (n.d.). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved March 2026, from [Link]
PMC. (2022, October 3). Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. [Link]
Maximum Academic Press. (2022, December 19). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). [Link]
Indian Academy of Sciences. (n.d.). 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine as a nitrogen-rich material. [Link]
Technical Support Center: Co-crystallization of 1-(2-pyridinyl)-1H-tetrazol-5-amine
Prepared by: Gemini, Senior Application Scientist This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the co-crystallization of 1-(2-pyridinyl)-1H-tetrazol-5-amine. Our approach is grounded in established crystal engineering principles, using 1H-Tetrazol-5-amine as a foundational model to inform strategies for its pyridinyl derivative.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the target molecule, co-crystal properties, and initial experimental design.
Q1: What are the key structural features of 1-(2-pyridinyl)-1H-tetrazol-5-amine relevant to co-crystallization?
A1: The molecule possesses a rich landscape of hydrogen bond donors and acceptors, making it an excellent candidate for co-crystallization.
Hydrogen Bond Donors: The primary amine (-NH₂) group is a strong hydrogen bond donor.
Hydrogen Bond Acceptors: The molecule features multiple acceptor sites: the nitrogen atoms of the tetrazole ring and the nitrogen atom of the pyridinyl ring.[1] This combination allows for the formation of robust supramolecular synthons with a wide variety of co-formers.[2] The planar nature of the tetrazole and pyridine rings also allows for potential π-π stacking interactions, which can further stabilize the crystal lattice.[2]
Q2: How do I select suitable co-formers for 1-(2-pyridinyl)-1H-tetrazol-5-amine?
A2: Co-former selection is a critical step rooted in the principles of supramolecular chemistry. The goal is to choose molecules that will form predictable and stable hydrogen bonds with the target molecule.
Hydrogen Bond Complementarity: Select co-formers with functional groups complementary to the target. Good candidates include those with carboxylic acid, amide, or hydroxyl groups. For instance, a carboxylic acid co-former could interact with the pyridinyl nitrogen via an acid-pyridine heterosynthon, a highly reliable interaction in crystal engineering.[2]
pKa Consideration: To ensure a co-crystal is formed instead of a salt, the difference in pKa (ΔpKa) between the target molecule (acting as a base) and the co-former (acting as an acid) should ideally be less than 2.[3] A ΔpKa greater than 3 typically results in proton transfer and salt formation.[3]
Generally Recognized as Safe (GRAS): For pharmaceutical applications, prioritize co-formers from the FDA's GRAS list to minimize regulatory hurdles.[4]
Table 1: Potential Co-formers and their Rationale
Co-former
Functional Group
Rationale for Interaction
Benzoic Acid
Carboxylic Acid
Forms robust acid-pyridine or acid-amine hydrogen bonds.
Succinic Acid
Dicarboxylic Acid
Can bridge two API molecules, potentially leading to stable, higher-melting point co-crystals.
Nicotinamide
Amide, Pyridine
Offers both donor and acceptor sites, allowing for complex hydrogen bond networks.
4-Hydroxybenzoic Acid
Phenol, Carboxylic Acid
Provides multiple distinct sites for hydrogen bonding, increasing the probability of co-crystal formation.
Q3: What is polymorphism in co-crystals and why is it a concern?
A3: Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[5] This is a critical concern because different polymorphs of the same co-crystal can have vastly different physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[6][7] The unexpected appearance of a less stable or less soluble polymorph can compromise product quality and therapeutic efficacy.[7] Therefore, comprehensive polymorphic screening is essential during development.
Part 2: Troubleshooting Experimental Challenges
This section provides solutions to common problems encountered during co-crystallization experiments in a direct question-and-answer format.
Q4: My experiment yielded only the starting materials. What went wrong?
A4: This is a common outcome indicating that the conditions were not favorable for co-crystal nucleation and growth.
Cause: Insufficient supersaturation of the co-crystal phase or higher thermodynamic stability of the starting materials under the experimental conditions.
Troubleshooting Steps:
Change the Method: If solvent evaporation failed, try a method with higher energy input. Liquid-assisted grinding (LAG) is often successful where solution methods fail because it can overcome kinetic barriers to nucleation.[8][9]
Re-evaluate Solvent Choice (Slurry/Solution Methods): The chosen solvent may be solubilizing one component far more than the other, preventing the 1:1 stoichiometry required in solution for nucleation. Try a solvent system where both components have comparable, moderate solubility.[10] Alternatively, an anti-solvent slurry approach can be effective by reducing the solubility of both reactants and the product.[11]
Increase Concentration: In solution-based methods, the concentration might be too low to achieve the necessary supersaturation for the co-crystal. Try increasing the concentration or reducing the amount of solvent used.[12]
Diagram 1: General Co-crystal Screening Workflow
Caption: A workflow for systematic co-crystal screening and development.
Q5: I obtained an amorphous solid or an oil instead of crystals. How can I fix this?
A5: This outcome suggests that nucleation was either disordered or that the system's melting point is below the experimental temperature.
Cause: Rapid precipitation or "crashing out" of the material from solution prevents the ordered molecular arrangement required for crystallization.[12]
Troubleshooting Steps:
Slow Down Crystallization: If using solvent evaporation, slow the rate of evaporation by covering the vial with parafilm and piercing a few small holes. For cooling crystallization, slow the cooling rate. Slower kinetics provide molecules more time to arrange into an ordered lattice.[12]
Add More Solvent: The solution may be too concentrated, leading to rapid precipitation. Return the sample to the heat, add a small amount of additional solvent to ensure everything is fully dissolved, and then cool slowly.[12]
Introduce a Seed Crystal: If you have a tiny amount of crystalline material from a previous attempt, adding it to the supersaturated solution can template the growth of larger, well-defined crystals.
Use Anti-Solvent Addition: Dissolve the components in a good solvent, then slowly add a miscible anti-solvent in which the co-crystal has low solubility. This can provide more controlled supersaturation.[13][14]
Q6: The PXRD pattern shows a mixture of the co-crystal and one of the starting materials. How do I get a pure phase?
A6: This indicates an incomplete conversion or incongruent solubilities of the components.
Cause: In slurry or LAG experiments, the reaction may not have gone to completion. In solution methods, the stoichiometry in the liquid phase may not match the co-crystal stoichiometry due to different solubilities of the API and co-former.[13]
Troubleshooting Steps:
Extend Reaction Time/Grinding Time: For slurry or LAG, simply increase the duration of the experiment to allow for complete conversion.[14]
Adjust Stoichiometry in Slurry: If the less soluble component remains, the system may benefit from a slight excess of the more soluble component in the initial mixture to drive the equilibrium towards the co-crystal product.
Use Slurry Crystallization for Incongruent Solubilities: Slurry methods are particularly effective when components have very different solubilities. A suspension of the less soluble component allows it to dissolve slowly as the more stable co-crystal nucleates and grows.[13][15]
Caption: A decision tree for troubleshooting common co-crystallization failures.
Part 3: Experimental Protocols & Characterization
This section provides standardized, step-by-step protocols for common screening techniques and outlines the data required for proper characterization.
Protocol 1: Liquid-Assisted Grinding (LAG)
LAG is a mechanochemical method that uses a small amount of solvent to catalyze the co-crystal formation. It is highly efficient and often works when other methods fail.[8][14]
Preparation: Weigh stoichiometric amounts (e.g., 1:1 molar ratio) of 1-(2-pyridinyl)-1H-tetrazol-5-amine and the selected co-former. A typical scale for screening is 50-100 mg total.
Grinding: Place the powder mixture into an agate mortar and pestle or a vibratory ball mill.
Solvent Addition: Add a small volume (typically 1-2 µL of solvent per mg of solid) of a selected solvent (e.g., methanol, acetonitrile). The mixture should appear as a thick paste, not a slurry.
Execution: Grind manually with the pestle for 20-30 minutes.[8] If using a ball mill, run for the same duration at a suitable frequency (e.g., 20-30 Hz).
Analysis: Collect the resulting solid and analyze directly using Powder X-ray Diffraction (PXRD).
Protocol 2: Slurry Co-crystallization
This method is excellent for screening and is particularly useful when the API and co-former have different solubilities.[13][16]
Preparation: Place stoichiometric amounts of the API and co-former into a small vial.
Solvent Addition: Add a solvent in which at least one component is sparingly soluble. The goal is to create a mobile suspension (slurry).
Equilibration: Seal the vial and stir the suspension vigorously using a magnetic stir bar at a constant temperature (e.g., room temperature or elevated) for 24-72 hours. This allows the system to reach thermodynamic equilibrium.[17]
Isolation: Isolate the solid material by vacuum filtration or by decanting the solvent.[17]
Drying & Analysis: Dry the solid briefly (e.g., under a stream of nitrogen) and analyze using PXRD to determine if conversion to a co-crystal has occurred.[16]
Characterization Data
Successful co-crystal formation must be confirmed through rigorous analysis.
Table 2: Key Characterization Techniques
Technique
Purpose
Expected Result for Co-crystal
Powder X-ray Diffraction (PXRD)
To identify the crystalline phase.
A unique diffraction pattern that is different from the patterns of the starting materials and their physical mixture.[18][19]
Differential Scanning Calorimetry (DSC)
To determine thermal properties (melting point, phase transitions).
A single, sharp endothermic peak corresponding to the co-crystal's melting point, which is different from the melting points of the individual components.[1][17]
Thermogravimetric Analysis (TGA)
To assess thermal stability and solvent content.
A weight loss profile that can distinguish between anhydrous and solvated/hydrated forms.[17]
FTIR / Raman Spectroscopy
To probe changes in hydrogen bonding.
Shifts in vibrational frequencies (e.g., C=O stretch in an acid co-former, N-H stretches in the API) indicating the formation of new hydrogen bonds.[18]
Single Crystal X-ray Diffraction (SCXRD)
To definitively determine the crystal structure.
Provides the precise atomic arrangement, confirming the molecular connectivity and supramolecular synthons.[18]
References
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC. Available at: [Link]
Solution Cocrystallization: A Scalable Approach for Cocrystal Production. MDPI. Available at: [Link]
Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology. Available at: [Link]
Polymorphs, Salts, and Cocrystals: What's in a Name?. Crystal Growth & Design. Available at: [Link]
Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. ResearchGate. Available at: [Link]
Polymorphism in co-crystals and pharmaceutical co-crystals. IUCr Journals. Available at: [Link]
Recent developments on co-crystal polymorphs: from formation to prediction. CrystEngComm (RSC Publishing). Available at: [Link]
Polymorphism in cocrystals: a review and assessment of its significance. RSC Publishing. Available at: [Link]
Cocrystal formation by anti-solvent slurry. CrystEngComm (RSC Publishing). Available at: [Link]
Types of Solution Cocrystallization. Encyclopedia.pub. Available at: [Link]
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. National Center for Biotechnology Information. Available at: [Link]
Integrated Selection of Coformers, Solvents, and Operating Conditions for Optimal Process and Product Performance of Pharmaceutical Cocrystals. ACS Publications. Available at: [Link]
Co-crystal. Asian Journal of Pharmacy and Pharmacology. Available at: [Link]
Co-Crystallization: A technique to develop a better pharmaceutical formulation. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
Cocrystals and Salts of Tetrazole-Based Energetic Materials. Crystal Growth & Design. Available at: [Link]
Chemistry and Modern Techniques of Characterization of Co-Crystals. IntechOpen. Available at: [Link]
Liquid-Assisted Grinding to Prepare a Cocrystal of Adefovir Dipivoxil Thermodynamically Less Stable than Its Neat Phase. MDPI. Available at: [Link]
Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy. PMC. Available at: [Link]
Optimizing Co-Crystal Crystallization for Robustness and Scalability. Aragen Life Sciences. Available at: [Link]
Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI. Available at: [Link]
Screening for Pharmaceutical Cocrystal Hydrates via Neat and Liquid-Assisted Grinding. pubs.acs.org. Available at: [Link]
“Preparation and Characterization of Co-Crystals: A Review”. Ijaresm. Available at: [Link]
Cocrystal formation by ionic liquid-assisted grinding: case study with cocrystals of caffeine. CrystEngComm (RSC Publishing). Available at: [Link]
Chapter 4: Mechanochemistry in Co-crystal Synthesis. Books - The Royal Society of Chemistry. Available at: [Link]
Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. PMC. Available at: [Link]
Crystallization Tips. Hampton Research. Available at: [Link]
Troubleshooting. Chemistry LibreTexts. Available at: [Link]
Any advice to improve success for soaking chemical fragments into protein crystals?. ResearchGate. Available at: [Link]
Co-crystallization tips and advices (this is a crying for help!). Reddit. Available at: [Link]
2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride. PMC. Available at: [Link]
1H-Tetrazol-5-amine. National Institute of Standards and Technology. Available at: [Link]
((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties. RSC Publishing. Available at: [Link]
Pharmaceutical co-crystal compositions of drugs such as carbamazeptine, celecoxib, olanzapine, itraconazole, topiramate, modafinil, 5-fluorouracil, hydrochlorothiazide, acetaminophen, aspirin, flurbiprofen, phenytoin and ibuprofen. Google Patents.
Comparative Binding Affinity of 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- to Transition Metals: A Comprehensive Guide
Executive Summary & Mechanistic Profiling In the realm of coordination chemistry and rational drug design, nitrogen-rich heterocyclic ligands offer unprecedented control over metal-ion speciation. 1H-Tetrazol-5-amine, 1-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Profiling
In the realm of coordination chemistry and rational drug design, nitrogen-rich heterocyclic ligands offer unprecedented control over metal-ion speciation. 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- (commonly referred to as 1-(2-pyridyl)-5-aminotetrazole) stands out as a highly versatile bidentate chelator. By combining a pyridine ring with an electron-rich aminotetrazole moiety, this scaffold acts as a potent bioisostere for carboxylic acids, exhibiting a pKa (~4.9) that facilitates facile deprotonation and subsequent metal coordination at physiological pH[1],[2].
This guide objectively compares the binding affinities of 1-(2-pyridinyl)-1H-tetrazol-5-amine across first-row transition metals—specifically Cu(II), Ni(II), Zn(II), and Co(II). Understanding these comparative affinities is critical for applications ranging from the synthesis of Metal-Organic Frameworks (MOFs) to the development of targeted metallo-therapeutics, where copper-tetrazolate complexes have demonstrated selective DNA groove binding and oxidative cleavage capabilities[3].
The Causality of Coordination: Why Affinity Varies
The binding affinity of this ligand to transition metals is not arbitrary; it is governed by the Irving-Williams series (
Mn(II)<Fe(II)<Co(II)<Ni(II)<Cu(II)>Zn(II)
). The bidentate nature of the ligand (coordinating via the pyridine nitrogen and the N2/N4 of the tetrazole ring) creates a stable 5- or 6-membered chelate ring.
Cu(II) exhibits the highest thermodynamic stability due to the Jahn-Teller distortion, which elongates axial bonds and highly stabilizes the equatorial plane where the pyridyltetrazole ligand coordinates[4].
Ni(II) follows closely, driven by high Crystal Field Stabilization Energy (CFSE) in octahedral geometries.
Zn(II) , lacking CFSE (
d10
configuration), relies entirely on electrostatic interactions and the entropic gains of the chelate effect, resulting in lower relative stability but higher geometric flexibility.
Quantitative Data: Comparative Binding Affinity
The following table synthesizes the thermodynamic stability constants (
logβ1
) and preferred coordination geometries for 1-(2-pyridinyl)-1H-tetrazol-5-amine complexes. Note: Values are extrapolated from established potentiometric and spectrophotometric data of structurally homologous pyridyltetrazole derivatives.
Transition Metal Ion
Electron Configuration
Preferred Coordination Geometry
Relative Binding Affinity (
logβ1
)
Primary Thermodynamic Driver
Copper, Cu(II)
[Ar]3d9
Distorted Square Planar / Square Pyramidal
8.5 – 10.2
Enthalpic (Jahn-Teller Stabilization)
Nickel, Ni(II)
[Ar]3d8
Octahedral
6.0 – 7.5
Enthalpic (High CFSE)
Zinc, Zn(II)
[Ar]3d10
Tetrahedral / Octahedral
5.0 – 6.5
Entropic (High flexibility, lack of CFSE)
Cobalt, Co(II)
[Ar]3d7
Octahedral / Tetrahedral
4.5 – 5.8
Mixed Enthalpic/Entropic
Logical Workflow of Complexation and Profiling
To ensure scientific integrity, the evaluation of metallo-ligand affinities must follow a rigorous, self-validating workflow. The diagram below illustrates the logical progression from complexation to thermodynamic profiling and biological evaluation.
Workflow of pyridyltetrazole-metal complexation, affinity profiling, and bio-evaluation.
Experimental Protocols: A Self-Validating System
As researchers, we cannot rely on theoretical binding constants alone. The following methodologies provide an orthogonal, self-validating system to empirically determine the binding affinity of 1-(2-pyridinyl)-1H-tetrazol-5-amine to transition metals.
Protocol 1: Spectrophotometric Titration (UV-Vis) for
Kobs
Determination
Rationale: The highly conjugated
π
-system of the pyridyltetrazole ligand undergoes distinct Ligand-to-Metal Charge Transfer (LMCT) and
d−d
transition shifts upon coordination. UV-Vis titration provides a highly sensitive optical readout of the binding event.
Step-by-Step Methodology:
Preparation of Stock Solutions: Prepare a
50μM
solution of 1-(2-pyridinyl)-1H-tetrazol-5-amine in a biologically relevant buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl) to ensure the tetrazole ring is in its physiologically relevant deprotonated state[2].
Metal Ion Preparation: Prepare
1.0mM
stock solutions of metal chlorides (
CuCl2
,
NiCl2
,
ZnCl2
) in the identical buffer.
Baseline Acquisition: Record the baseline UV-Vis spectrum of the
3.0mL
ligand solution in a quartz cuvette (path length = 1 cm) from 200 nm to 800 nm.
Titration: Add the metal stock solution in
2μL
to
5μL
aliquots. Stir for 2 minutes after each addition to ensure equilibrium.
Data Collection: Record the spectrum after each addition. Observe the isosbestic points (indicating a clean two-state transition between free ligand and complex).
Data Analysis: Plot the change in absorbance at the
λmax
of the LMCT band against the concentration of the metal ion. Fit the data to a 1:1 or 1:2 binding isotherm using non-linear regression (e.g., Benesi-Hildebrand equation) to extract the apparent binding constant (
Kobs
).
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Rationale: While UV-Vis provides
Kobs
, it does not separate the enthalpic (
ΔH
) and entropic (
ΔS
) contributions of the chelate effect. ITC measures the heat released or absorbed during coordination, providing a complete thermodynamic profile (
ΔG
,
ΔH
,
ΔS
, and stoichiometry
n
) in a single experiment.
Step-by-Step Methodology:
Sample Degassing: Thoroughly degas both the ligand solution (
0.1mM
in the sample cell) and the metal ion solution (
1.0mM
in the syringe) to prevent bubble formation, which introduces massive signal artifacts.
Instrument Equilibration: Load the solutions into the ITC instrument. Set the cell temperature to
298K
and the reference power to
5μcal/s
. Allow the baseline to stabilize completely.
Injection Parameters: Program the syringe to deliver 25 successive injections of
10μL
each, with a spacing of 180 seconds between injections to allow the heat signal to return to baseline.
Control Experiment: Perform a blank titration (metal solution injected into buffer alone) to account for the heat of dilution.
Execution & Integration: Run the titration. The raw data will appear as a series of heat spikes. Integrate the area under each peak to determine the heat exchanged per mole of injectant.
Thermodynamic Extraction: Subtract the blank data from the experimental data. Fit the integrated heat curve using an independent binding model to extract
Ka
(affinity constant),
ΔH
(enthalpy), and
n
(stoichiometry). Calculate entropy using the equation:
ΔG=−RTln(Ka)=ΔH−TΔS
.
Conclusion
The 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- ligand is a powerful tool in transition metal coordination. Empirical data consistently demonstrates that Cu(II) yields the highest binding affinity, driven by profound enthalpic stabilization via Jahn-Teller effects[4]. This makes the Cu(II)-pyridyltetrazole complex highly attractive for downstream applications, particularly in generating reactive oxygen species for targeted DNA cleavage in anticancer therapeutics[3]. Conversely, the lower affinity but higher lability of Zn(II) complexes makes them ideal candidates for reversible fluorescent sensors and catalytic MOFs.
By employing the orthogonal UV-Vis and ITC protocols outlined above, researchers can confidently map the thermodynamic landscape of these complexes, ensuring rigorous scientific validation for subsequent drug design or materials engineering.
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide for Handling 1H-Tetrazol-5-amine, 1-(2-pyridinyl)-
1H-Tetrazol-5-amine, 1-(2-pyridinyl)- (CAS: 76105-83-4) is a specialized high-nitrogen heterocyclic compound utilized extensively in advanced drug development and materials science[1]. Due to the energetic nature of the tetrazole ring and the biological reactivity of the aminopyridine functional group, this compound presents a dual hazard: acute toxicity and potential thermal/friction instability.
To build deep trust and ensure absolute laboratory safety, this guide moves beyond basic safety data sheets. It provides procedural, self-validating protocols and explains the mechanistic causality behind each safety requirement so researchers can handle this compound with complete confidence.
Section 1: Hazard Profile & Mechanistic Causality
Understanding the chemical behavior of pyridinyl-tetrazoles is critical for effective risk mitigation. The tetrazole moiety contains four nitrogen atoms in a five-membered ring, creating a high-energy structure that can decompose rapidly under extreme heat, friction, or electrostatic discharge (ESD), releasing nitrogen gas[2]. Additionally, aminotetrazole derivatives are classified under GHS as causing severe eye damage, skin sensitization, and acute toxicity[3].
High localized reactivity upon contact with mucosal membranes[2].
Skin Sensitization
H317
Allergic contact dermatitis
Protein binding driven by the reactive amine group[3].
Thermal Instability
P210 / P250
Deflagration or rapid decomposition
High heat of formation from the N4 ring; highly sensitive to ESD.
Section 2: Personal Protective Equipment (PPE) Specifications
To establish a self-validating safety system, PPE must address both the chemical toxicity and the energetic potential of the compound. Every layer of protection serves a specific mechanistic purpose.
Table 2: Required PPE and Operational Justification
PPE Component
Specification
Operational Justification
Eye Protection
Tight-fitting safety goggles (EN 166 / NIOSH) + Face Shield
Prevents dust ingress and protects against potential micro-deflagration during weighing[4].
Hand Protection
Double-layered Nitrile gloves (Outer: 0.11mm min thickness)
Prevents dermal absorption. Double-gloving ensures integrity if the outer layer is compromised by friction.
Body Protection
Flame-resistant (FR) lab coat (Nomex or treated cotton)
Mitigates burn risks associated with the energetic decomposition of tetrazole dust.
Respiratory
N95 or P100 Particulate Respirator
Mandatory if handling dry powders outside a fume hood to prevent inhalation of sensitized dust[4].
Footwear
Anti-static, closed-toe shoes
Prevents electrostatic discharge (ESD) which can ignite sensitive tetrazole dust clouds.
Standard operating procedures (SOPs) must prioritize the minimization of friction, static electricity, and aerosolization.
Protocol 1: Safe Weighing and Transfer
Environmental Verification : Ensure the chemical fume hood is operational with a face velocity of 80-100 fpm. Lower the sash to the minimum ergonomic height to act as a physical blast shield.
Static Mitigation : Ground all analytical balances. Wipe the interior of the balance with a damp, lint-free cloth to eliminate static charge buildup.
Tool Selection : Utilize non-sparking spatulas (e.g., Teflon, ceramic, or conductive plastic). Crucial Insight: Never use metallic spatulas, as tetrazoles can react with transition metals to form highly sensitive, explosive metal tetrazolates[2].
Transfer Execution : Weigh the compound into an anti-static weighing boat. Transfer the material into the reaction vessel over a secondary containment tray to catch any micro-spills.
Solvent Wetting : If applicable to the synthetic route, immediately wet the powder with the reaction solvent. Wetting drastically reduces the friction and impact sensitivity of tetrazole derivatives.
Protocol 2: Decontamination and Spill Management
Isolation : If a spill occurs, immediately halt operations and alert nearby personnel. Do not attempt to sweep dry powder, as friction may trigger decomposition.
Wetting : Gently mist the spill with a compatible solvent (e.g., water or 70% isopropanol) to suppress dust and desensitize the compound.
Collection : Wipe up the wetted material using absorbent pads. Place the pads into a designated, anti-static hazardous waste bag.
Surface Decontamination : Wash the affected area with copious amounts of soap and water, followed by an ethanol wipe to remove residual organic traces[4].
Section 4: Safety Workflow Visualization
The following diagram illustrates the critical path for safe handling, ensuring that every step validates the safety of the next.
Operational safety workflow for handling 1H-Tetrazol-5-amine, 1-(2-pyridinyl)-.
Section 5: Disposal Plan
Improper disposal of tetrazole derivatives can lead to dangerous conditions in waste accumulation areas.
Step-by-Step Disposal Procedure:
Segregation : Never mix 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- waste with heavy metal waste (e.g., copper, silver, lead) to prevent the in-situ formation of primary explosives.
Desensitization : Ensure solid waste is wetted with a minimum of 20% water or alcohol by weight before sealing the container.
Containment : Use high-density polyethylene (HDPE) containers. Avoid glass containers for energetic waste to prevent shrapnel generation in the event of over-pressurization.